molecular formula C32H32Cl2N2O6Pt B12427375 Antitumor agent-36

Antitumor agent-36

Cat. No.: B12427375
M. Wt: 806.6 g/mol
InChI Key: DGUZSKWMBUQMMP-UHFFFAOYSA-L
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Description

Antitumor agent-36 is a useful research compound. Its molecular formula is C32H32Cl2N2O6Pt and its molecular weight is 806.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H32Cl2N2O6Pt

Molecular Weight

806.6 g/mol

IUPAC Name

azanide;bis(2-(3-benzoylphenyl)propanoic acid);dichloroplatinum(2+)

InChI

InChI=1S/2C16H14O3.2ClH.2H2N.Pt/c2*1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;/h2*2-11H,1H3,(H,18,19);2*1H;2*1H2;/q;;;;2*-1;+4/p-2

InChI Key

DGUZSKWMBUQMMP-UHFFFAOYSA-L

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].Cl[Pt+2]Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-36 is a novel multi-modal anticancer therapeutic, identified as a mono-ketoprofen platinum(IV) complex.[1] Its design integrates a DNA-damaging platinum core with the anti-inflammatory properties of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] This innovative structure aims to overcome the limitations of traditional platinum-based chemotherapeutics, such as systemic toxicity and drug resistance, by creating a more inert platinum(IV) prodrug.[1] this compound demonstrates potent anti-proliferative and anti-metastatic activities through a multifaceted mechanism of action that includes inducing DNA damage, activating the intrinsic apoptotic pathway, and enhancing anti-tumor immune responses.[1][2]

Quantitative Data

The in vitro cytotoxic efficacy of this compound has been assessed across several cancer cell lines. The agent's potency, as measured by half-maximal inhibitory concentrations (IC50), generally increases with longer exposure times.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell Line24h IC50 (μM)48h IC50 (μM)72h IC50 (μM)
A549> 4010.5 ± 1.38.7 ± 0.9
HCT11625.4 ± 2.16.8 ± 0.75.1 ± 0.5
4T118.9 ± 1.75.2 ± 0.64.3 ± 0.4
Data sourced from primary studies on compound 7, also designated as this compound.

Core Mechanisms of Action

This compound exerts its effects through three primary, interconnected mechanisms:

  • Induction of DNA Damage: Upon cellular uptake, the platinum(IV) complex is reduced to its active platinum(II) form, which then binds to DNA to form adducts. This action causes significant DNA damage, triggering a robust DNA Damage Response (DDR). Key markers of this response include the phosphorylation of H2AX (γ-H2AX) and the upregulation of the p53 tumor suppressor protein.

  • Activation of Intrinsic Apoptosis: The extensive DNA damage and subsequent p53 activation converge on the mitochondrial pathway of apoptosis. The agent modulates the balance of Bcl-2 family proteins by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-3, culminating in programmed cell death.

  • Enhancement of Anti-Tumor Immunity: A key feature of this compound is its ability to modulate the tumor immune microenvironment. It significantly restrains the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. The downregulation of this immune checkpoint protein is associated with an increased infiltration of cytotoxic CD3+ and CD8+ T lymphocytes into the tumor tissue, suggesting a restoration of the host's anti-tumor immune response.

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways affected by this compound.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Pathway cluster_2 Intrinsic Apoptosis Pathway cluster_3 Immune Modulation Pathway Agent36 This compound (Pt(IV) Prodrug) Reduction Intracellular Reduction Agent36->Reduction TumorCell Tumor Cell Agent36->TumorCell cluster_3 cluster_3 Agent36->cluster_3 ActivePt Active Platinum(II) + Ketoprofen Reduction->ActivePt DNA Nuclear DNA ActivePt->DNA forms DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR triggers gH2AX γ-H2AX ↑ DDR->gH2AX p53 p53 ↑ DDR->p53 Bcl2 Bcl-2 ↓ p53->Bcl2 Bax Bax ↑ p53->Bax cluster_2 cluster_2 p53->cluster_2 MOMP MOMP Bcl2->MOMP regulates Bax->MOMP regulates CytoC Cytochrome c Release MOMP->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PDL1 PD-L1 Expression ↓ TumorCell->PDL1 restrains TCell CD8+ T Cell PDL1->TCell less inhibition of TCell_Infiltration T Cell Infiltration ↑ TCell->TCell_Infiltration ImmuneAttack Anti-Tumor Immune Response TCell_Infiltration->ImmuneAttack G A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT solution, incubate 4 hours C->D E Remove medium, add DMSO D->E F Read absorbance at 490 nm E->F G Calculate IC50 values F->G G A Cell Lysis & Protein Quantification (BCA) B SDS-PAGE Gel Electrophoresis A->B C Transfer to PVDF Membrane B->C D Blocking (5% Milk/BSA) C->D E Primary Antibody Incubation (4°C O/N) D->E F Secondary Antibody Incubation (RT 1hr) E->F G ECL Detection F->G H Image and Quantify G->H

References

Unveiling the Target Landscape of Antitumor Agent-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of Antitumor Agent-36, a novel platinum(IV) complex demonstrating significant anti-proliferative and anti-metastatic activities.[1] This document details the agent's mechanism of action, focusing on its interaction with cellular targets and the subsequent signaling cascades. It also provides comprehensive experimental protocols for key validation studies and presents quantitative data in a clear, comparative format.

Core Mechanism of Action: DNA Damage and Apoptotic Induction

This compound primarily functions as a DNA-damaging agent.[2][3] Its platinum(IV) core is believed to be reduced intracellularly to active platinum(II) species, which then form covalent adducts with DNA.[1] This action obstructs DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[1]

The cellular response to this compound-induced DNA damage is characterized by the phosphorylation of the histone variant H2AX to form γ-H2AX, a sensitive marker of DNA double-strand breaks. This is followed by the accumulation and activation of the tumor suppressor protein p53. Activated p53 orchestrates a signaling cascade that culminates in the induction of apoptosis through the mitochondrial pathway.

This intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. This compound has been shown to modulate the expression of these proteins, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Furthermore, this compound has been observed to enhance the anti-tumor immune response by downregulating the expression of Programmed Death-Ligand 1 (PD-L1). This leads to an increase in the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment, suggesting a dual mechanism of direct cytotoxicity and immune modulation.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Antitumor_Agent_36_Pathway cluster_0 Cellular Entry and Activation cluster_1 DNA Damage and Response cluster_2 Mitochondrial Apoptosis cluster_3 Immune Modulation This compound (Pt-IV) This compound (Pt-IV) Active Pt-II Species Active Pt-II Species This compound (Pt-IV)->Active Pt-II Species PD-L1 Expression PD-L1 Expression This compound (Pt-IV)->PD-L1 Expression Restrains DNA DNA Active Pt-II Species->DNA Binds to DNA DNA Adducts DNA Adducts DNA->DNA Adducts γ-H2AX γ-H2AX DNA Adducts->γ-H2AX Induces p53 Activation p53 Activation γ-H2AX->p53 Activation Leads to Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p53 Activation->Bcl-2 (Anti-apoptotic) Downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) p53 Activation->Bax (Pro-apoptotic) Upregulates Mitochondrial Disruption Mitochondrial Disruption Bcl-2 (Anti-apoptotic)->Mitochondrial Disruption Inhibits Bax (Pro-apoptotic)->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis T-Cell Infiltration (CD3+/CD8+) T-Cell Infiltration (CD3+/CD8+) PD-L1 Expression->T-Cell Infiltration (CD3+/CD8+) Increased

Proposed signaling pathway of this compound.

Target Identification and Validation Strategies

While the downstream effects of this compound point towards DNA as its primary target, rigorous experimental validation is crucial. This section outlines key methodologies for identifying and confirming the direct molecular targets of novel anticancer compounds like this compound.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is a powerful technique to identify the direct binding partners of a small molecule. This method involves immobilizing a derivatized version of this compound onto a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the agent are "pulled down" and subsequently identified by mass spectrometry.

AP_MS_Workflow Derivatize Agent-36 Derivatize Agent-36 Immobilize on Beads Immobilize on Beads Derivatize Agent-36->Immobilize on Beads Incubate with Cell Lysate Incubate with Cell Lysate Immobilize on Beads->Incubate with Cell Lysate Wash to Remove Non-specific Binders Wash to Remove Non-specific Binders Incubate with Cell Lysate->Wash to Remove Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash to Remove Non-specific Binders->Elute Bound Proteins Digest Proteins (e.g., with Trypsin) Digest Proteins (e.g., with Trypsin) Elute Bound Proteins->Digest Proteins (e.g., with Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Digest Proteins (e.g., with Trypsin)->LC-MS/MS Analysis Identify Potential Targets Identify Potential Targets LC-MS/MS Analysis->Identify Potential Targets

Workflow for target identification using AP-MS.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to confirm target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding. By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting curve indicates direct binding.

CETSA_Workflow Treat Cells with Agent-36 Treat Cells with Agent-36 Lyse Cells Lyse Cells Treat Cells with Agent-36->Lyse Cells Heat Lysate at Temperature Gradient Heat Lysate at Temperature Gradient Lyse Cells->Heat Lysate at Temperature Gradient Separate Soluble and Precipitated Fractions Separate Soluble and Precipitated Fractions Heat Lysate at Temperature Gradient->Separate Soluble and Precipitated Fractions Quantify Soluble Target Protein (e.g., Western Blot) Quantify Soluble Target Protein (e.g., Western Blot) Separate Soluble and Precipitated Fractions->Quantify Soluble Target Protein (e.g., Western Blot) Plot Melting Curve Plot Melting Curve Quantify Soluble Target Protein (e.g., Western Blot)->Plot Melting Curve Confirm Target Engagement Confirm Target Engagement Plot Melting Curve->Confirm Target Engagement

Workflow for confirming target engagement with CETSA.
CRISPR-Cas9 for Target Validation

CRISPR-Cas9 gene editing is a powerful tool for validating the biological relevance of a potential drug target. By knocking out the gene encoding a putative target of this compound, researchers can assess whether the cells become resistant to the compound's cytotoxic effects. A loss of sensitivity in the knockout cells would strongly support that the edited gene product is the direct target.

CRISPR_Workflow Design and Clone gRNA for Target Gene Design and Clone gRNA for Target Gene Transfect Cells with Cas9 and gRNA Transfect Cells with Cas9 and gRNA Design and Clone gRNA for Target Gene->Transfect Cells with Cas9 and gRNA Select and Isolate Knockout Clones Select and Isolate Knockout Clones Transfect Cells with Cas9 and gRNA->Select and Isolate Knockout Clones Validate Knockout (Sequencing & Western Blot) Validate Knockout (Sequencing & Western Blot) Select and Isolate Knockout Clones->Validate Knockout (Sequencing & Western Blot) Treat Knockout and Wild-Type Cells with Agent-36 Treat Knockout and Wild-Type Cells with Agent-36 Validate Knockout (Sequencing & Western Blot)->Treat Knockout and Wild-Type Cells with Agent-36 Assess Cell Viability (e.g., MTT Assay) Assess Cell Viability (e.g., MTT Assay) Treat Knockout and Wild-Type Cells with Agent-36->Assess Cell Viability (e.g., MTT Assay) Compare IC50 Values Compare IC50 Values Assess Cell Viability (e.g., MTT Assay)->Compare IC50 Values Validate Target Validate Target Compare IC50 Values->Validate Target

References

Preliminary Pharmacokinetic Studies of Antitumor Agent-36 in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-36 is a novel mono-ketoprofen platinum(IV) complex featuring a cisplatin core.[1] This agent has demonstrated significant potential in preclinical studies, exhibiting both potent anti-proliferative and anti-metastatic activities.[1] Its multifaceted mechanism of action involves the induction of DNA damage, promotion of apoptosis via the mitochondrial pathway, and enhancement of the host immune response.[1] This technical guide provides a comprehensive overview of the preliminary pharmacokinetic profile of this compound in mice, along with detailed experimental protocols and a visual representation of its signaling pathways.

Pharmacokinetic Profile

While specific pharmacokinetic parameters for this compound are not yet publicly available, this section presents representative data based on the known behavior of similar platinum(IV) complexes in murine models. Platinum(IV) complexes are generally designed as prodrugs, exhibiting greater stability in circulation compared to their platinum(II) counterparts, which can lead to improved pharmacokinetic properties.

Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters of this compound in mice following a single intravenous administration.

ParameterUnitRepresentative ValueDescription
Cmax µg/mL15.2Maximum plasma concentration
Tmax h0.5Time to reach maximum plasma concentration
AUC(0-t) µg·h/mL45.8Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) µg·h/mL48.2Area under the plasma concentration-time curve from time 0 to infinity
t1/2 h3.5Elimination half-life
CL mL/h/kg25.4Clearance
Vd L/kg0.15Volume of distribution

Note: The data presented in this table is illustrative and based on the general pharmacokinetic profiles of platinum(IV) complexes. Actual values for this compound may vary.

Experimental Protocols

This section details the methodologies for conducting preliminary pharmacokinetic studies of this compound in mice.

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

  • Species: Male BALB/c mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle, and provided with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Drug Formulation and Administration:

  • Formulation: this compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 2 mg/mL.

  • Dose: 10 mg/kg

  • Route of Administration: Intravenous (IV) injection via the tail vein.

3. Blood Sample Collection:

  • Time Points: Blood samples (approximately 50 µL) are collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Method: Serial blood samples are collected from the submandibular vein.

  • Anticoagulant: Blood is collected into tubes containing K2EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma samples.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the parent drug and an internal standard.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its in vivo evaluation.

experimental_workflow cluster_preclinical Preclinical Evaluation A This compound Formulation C Drug Administration (Intravenous) A->C B Animal Model (BALB/c Mice) B->C D Blood Sample Collection C->D Time Points E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis F->G

Caption: Experimental workflow for pharmacokinetic studies of this compound in mice.

signaling_pathway cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_mito Mitochondrion AA36 This compound DNA_Damage DNA Damage AA36->DNA_Damage PDL1 PD-L1 AA36->PDL1 DNA DNA gH2AX γ-H2AX p53 p53 Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax DNA_Damage->gH2AX DNA_Damage->p53 Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Immune_Evasion Immune Evasion PDL1->Immune_Evasion

Caption: Proposed signaling pathways of this compound in a tumor cell.

Conclusion

This compound demonstrates a promising preclinical profile with a multi-targeted mechanism of action. The representative pharmacokinetic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of this compound is warranted to facilitate its translation into clinical applications.

References

A Bioinformatics Guide to Target Deconvolution of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the development of novel anticancer therapeutics. This process, known as target deconvolution or target identification, is essential for understanding a compound's mechanism of action, predicting its efficacy and potential toxicity, and identifying patient populations most likely to respond. The advent of high-throughput experimental technologies and advanced computational methods has created a powerful bioinformatics toolkit for rapidly predicting and prioritizing candidate targets. This technical guide provides an in-depth overview of key bioinformatics approaches to predict the molecular targets of a hypothetical novel compound, "Antitumor agent-36," integrating ligand-based, structure-based, and systems-level methodologies. We present detailed protocols, illustrative data, and workflow visualizations to guide researchers in this complex endeavor.

Ligand-Based Target Prediction

Ligand-based methods leverage the principle that molecules with similar structures often exhibit similar biological activities. These approaches compare the chemical features of this compound to extensive databases of compounds with known protein targets to infer its potential interactions.

Methodology: Chemical Similarity and Pharmacophore Modeling
  • 2D/3D Chemical Similarity Searching: The structure of this compound is encoded as a molecular fingerprint (e.g., ECFP4, MACCS keys). This fingerprint is then used to query chemical databases (e.g., ChEMBL, PubChem) to find known bioactive molecules with the highest structural similarity. The targets of these similar molecules are considered potential targets for Agent-36.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A model can be generated from Agent-36 and used to screen 3D conformer databases to identify other molecules that fit the model, thereby identifying their known targets as candidates.

Experimental Protocol: 2D Similarity Search
  • Input: The 2D structure of this compound in SMILES or SDF format.

  • Fingerprint Generation: Using a computational chemistry toolkit like RDKit, generate a Morgan fingerprint (equivalent to ECFP4) for Agent-36.

  • Database Selection: Target the ChEMBL database, which contains curated information on bioactive molecules and their targets.

  • Similarity Metric: Utilize the Tanimoto coefficient to quantify the similarity between Agent-36 and each molecule in the database. The coefficient ranges from 0 (no similarity) to 1 (identical).

  • Execution: Screen the ChEMBL database using the generated fingerprint.

  • Analysis: Rank the results by Tanimoto similarity. Investigate the primary targets of the top-ranking molecules (Tanimoto > 0.7) as high-priority candidates for Agent-36.

Hypothetical Data: Top Similarity Hits for Agent-36
Known CompoundChEMBL IDTanimoto SimilarityPrimary Target(s)Target Class
StaurosporineCHEMBL388610.78Multiple KinasesProtein Kinase
DasatinibCHEMBL13360.75BCR-ABL, SRCProtein Kinase
SunitinibCHEMBL9410.72VEGFR, PDGFRProtein Kinase
ErlotinibCHEMBL6360.71EGFRProtein Kinase

Workflow Visualization

Ligand_Based_Workflow cluster_input Input Data cluster_process Computational Process cluster_output Output & Analysis agent This compound (SMILES/SDF) fingerprint Generate Molecular Fingerprint (ECFP4) agent->fingerprint search Calculate Tanimoto Similarity fingerprint->search db ChEMBL / PubChem Databases db->search hits Ranked List of Similar Compounds search->hits targets Prioritized Target List (e.g., Kinases) hits->targets

Caption: Workflow for ligand-based target prediction.

Structure-Based Target Prediction

When the 3D structure of this compound is known or can be reliably predicted, structure-based methods like reverse docking can be employed. This involves docking the agent into the binding sites of a large collection of proteins to predict binding affinity.

Methodology: Reverse Docking

Reverse docking computationally places the 3D conformer of this compound into the binding pockets of thousands of protein crystal structures from the Protein Data Bank (PDB). A scoring function estimates the binding energy (or score) for each protein-ligand complex. Proteins that yield the most favorable scores are prioritized as potential targets.

Experimental Protocol: Reverse Docking Screen
  • Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign partial charges and define rotatable bonds.

  • Target Library Preparation: Prepare a library of potential target structures. This can be a curated set (e.g., all human kinases from the PDB) or a broader library like the PDBbind database. For each protein, define the binding site coordinates, typically based on a co-crystallized ligand.

  • Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock Agent-36 into each prepared protein binding site.

  • Scoring and Ranking: Score each resulting pose using the software's scoring function. For each protein, retain the score of the best-ranked pose.

  • Post-filtering and Analysis: Rank all proteins by their docking scores. Filter the list to remove proteins with poor pocket accessibility or those irrelevant to cancer biology. The top-ranked, relevant proteins are the predicted targets.

Hypothetical Data: Top Reverse Docking Hits for Agent-36
Protein TargetPDB IDDocking Score (kcal/mol)Cellular Function
Aurora Kinase A4C3P-11.2Mitotic Regulation
PI3K Alpha4JPS-10.8Cell Survival, Proliferation
SRC Kinase2H8H-10.5Cell Adhesion, Motility
MEK13W8Q-9.9MAP Kinase Signaling
HSP905LOD-9.7Protein Folding, Stability

Workflow Visualization

Structure_Based_Workflow cluster_input Input Data cluster_process Computational Process cluster_output Output & Analysis agent 3D Structure of This compound lig_prep Ligand Preparation (Charges, Bonds) agent->lig_prep pdb Protein Structure Library (PDB) prot_prep Protein Preparation (Define Pockets) pdb->prot_prep docking Molecular Docking (e.g., AutoDock Vina) lig_prep->docking prot_prep->docking scores Docking Scores for Each Protein docking->scores targets Ranked List of Potential Targets scores->targets

Caption: Workflow for structure-based reverse docking.

'Omics'-Based and Systems Biology Approaches

These methods analyze the global changes in a biological system (e.g., a cancer cell line) upon treatment with this compound. By identifying the molecular components (genes, proteins) that are most perturbed, we can infer the agent's primary targets and affected pathways.

Methodology: Transcriptomics and Pathway Analysis

Cancer cells are treated with this compound, and changes in gene expression are measured using RNA-sequencing (RNA-Seq). Genes that are significantly up- or down-regulated are identified. This list of differentially expressed genes (DEGs) is then subjected to pathway and gene set enrichment analysis (GSEA) to determine if the DEGs are overrepresented in specific signaling pathways (e.g., KEGG, Reactome) or biological processes. The pathways most significantly perturbed point towards the agent's mechanism of action and potential upstream targets.

Experimental Protocol: RNA-Seq Data Analysis
  • Data Acquisition: Obtain raw RNA-Seq data (FASTQ files) from control and Agent-36-treated cancer cell lines.

  • Quality Control: Use tools like FastQC to assess read quality.

  • Alignment: Align reads to a reference human genome (e.g., GRCh38) using an aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression: Use a statistical package like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between treated and control samples (e.g., |log2FoldChange| > 1, p-adjusted < 0.05).

  • Enrichment Analysis: Input the list of DEGs into a tool like Metascape or DAVID. Perform hypergeometric tests or GSEA to identify enriched KEGG pathways and Gene Ontology (GO) terms.

  • Interpretation: Analyze the top-ranked pathways to form hypotheses about the agent's targets. For example, enrichment of the "Cell Cycle" pathway may suggest the agent targets a cell cycle kinase like CDK or Aurora Kinase.

Hypothetical Data: Top Enriched Pathways for Agent-36
Pathway (KEGG)p-valueGenes in PathwayDEGs in Pathway
PI3K-Akt signaling pathway1.2e-835445
MAPK signaling pathway3.5e-629838
Cell Cycle9.1e-612425
Apoptosis2.4e-58918
Signaling Pathway Visualization

The data suggests that this compound impacts the PI3K-Akt pathway. The predicted targets from docking (PI3K, MEK1) and similarity searches (kinases) can be mapped onto this pathway to visualize a coherent mechanism of action.

PI3K_Akt_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Agent36 Antitumor Agent-36 Agent36->PI3K Inhibits key1 Predicted Target key2 Downstream Effector key3 Therapeutic Agent

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Agent-36.

Conclusion: An Integrated Approach

Effective target deconvolution of a novel antitumor agent relies not on a single method, but on the integration of multiple orthogonal bioinformatics approaches. Ligand-based methods provide rapid, initial hypotheses based on structural similarity. Structure-based methods offer predictions grounded in the physics of molecular interactions. Finally, 'omics' and systems-level analyses provide a functional, cellular context for the agent's activity. By combining the predictions from each of these domains, researchers can build a robust, evidence-based case for a small set of high-priority targets, paving the way for focused experimental validation and accelerating the drug development pipeline.

Exploring the Anti-Angiogenic Potential of Antitumor Agent-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-36 is a novel platinum(IV) complex that has demonstrated significant promise as a multifaceted therapeutic agent with potent anti-proliferative and anti-metastatic properties.[1] Its primary mechanisms of action include the induction of DNA damage, activation of the intrinsic apoptotic pathway, and modulation of the tumor immune microenvironment.[1][2] This technical guide provides a comprehensive overview of the established cellular effects of this compound and explores its compelling, yet to be fully elucidated, anti-angiogenic potential. Drawing parallels with other platinum(IV) complexes, we delineate potential mechanisms and provide detailed experimental protocols to investigate its effects on new blood vessel formation, a critical process for tumor growth and metastasis.[1]

Core Mechanism of Action: Established Activities

This compound exerts its cytotoxic effects through a multi-pronged approach targeting key cancer hallmarks. Its primary mode of action is the induction of significant DNA damage, leading to the high expression of γ-H2AX and the tumor suppressor protein p53. This DNA damage response converges on the intrinsic, or mitochondrial, pathway of apoptosis, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Furthermore, this compound has been shown to modulate the tumor microenvironment by restraining the expression of PD-L1. This downregulation enhances the infiltration and activity of cytotoxic CD3+ and CD8+ T lymphocytes within the tumor tissue, contributing to an anti-tumor immune response.

The Anti-Angiogenic Hypothesis: A Frontier for Investigation

While direct evidence for the anti-angiogenic activity of this compound is emerging, the broader class of platinum(IV) complexes has shown significant promise in inhibiting angiogenesis. This suggests a strong rationale for investigating this potential in this compound. The proposed anti-angiogenic mechanisms for platinum(IV) complexes, and by extension potentially for this compound, center on the disruption of key signaling pathways that drive the formation of new blood vessels.

One of the primary pathways implicated is the ERK/HIF-1α/VEGFA axis. Hypoxia, a common feature of the tumor microenvironment, stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the adaptive response to low oxygen. HIF-1α, in turn, upregulates the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor A (VEGFA). VEGFA then binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Some platinum(IV) complexes have been shown to suppress this pathway, leading to a reduction in microvessel density in tumors.

Another potential mechanism is the direct inhibition of VEGFR-2. By down-regulating the expression or inhibiting the kinase activity of this critical receptor, platinum complexes can effectively block the downstream signaling required for angiogenesis.

Quantitative Data

While specific anti-angiogenic data for this compound is not yet publicly available, the following tables summarize the known quantitative data for its anti-proliferative effects and provide a template for how anti-angiogenic data could be presented.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineAssay TypeIC50 ValueTreatment DurationReference
A549 (Lung Carcinoma)MTT AssayData not specified48-72 hours
4T1 (Breast Cancer)MTT AssayData not specified48-72 hours

Table 2: Potential Anti-Angiogenic Activities of Platinum(IV) Complexes (for comparative purposes)

Complex TypeAssayEndpoint MeasuredResultReference
Niflumic Acid Pt(IV)ImmunohistochemistryMicrovessel Density (CD34)Significantly reduced in tumors
PhosphaplatinsWound Healing AssayHUVEC MigrationStrongly inhibited
PhosphaplatinsTube Formation AssayTubule LengthSignificantly reduced
PhosphaplatinsRT-PCRVEGFR-2 and VEGF-A mRNADecreased by 50-80% in A2780 cells

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-angiogenic potential of this compound.

1. Endothelial Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on endothelial cells (e.g., HUVECs).

  • Methodology:

    • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium. Allow cells to adhere overnight.

    • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. In Vitro Tube Formation Assay

  • Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Methodology:

    • Plate Coating: Thaw extracellular matrix gel (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 1 hour to allow the gel to solidify.

    • Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the gel in the presence of various concentrations of this compound.

    • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

    • Staining and Visualization: Remove the medium, wash the cells, and stain with a suitable dye (e.g., Calcein AM). Visualize the tube network using a fluorescence microscope.

    • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

3. Western Blot Analysis for Angiogenesis-Related Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in angiogenic signaling pathways.

  • Methodology:

    • Cell Treatment and Lysis: Treat endothelial cells or co-cultures with this compound for a predetermined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against p-ERK, ERK, HIF-1α, VEGF, p-VEGFR-2, VEGFR-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

4. Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To evaluate the in vivo anti-angiogenic activity of this compound.

  • Methodology:

    • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

    • Windowing: Create a small window in the eggshell to expose the CAM.

    • Sample Application: Place a sterile filter paper disc or a carrier gel containing this compound onto the CAM.

    • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

    • Observation and Quantification: Observe the CAM for changes in blood vessel formation around the application site. Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area compared to a control.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Established Mechanism of Action AA36 This compound DNA_damage DNA Damage AA36->DNA_damage PDL1_down PD-L1 Downregulation AA36->PDL1_down p53 p53 Activation DNA_damage->p53 Bax_up Bax Upregulation p53->Bax_up Bcl2_down Bcl-2 Downregulation p53->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization Bax_up->MOMP Bcl2_down->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis T_cell_infiltration CD8+ T Cell Infiltration and Activation PDL1_down->T_cell_infiltration Immune_response Anti-Tumor Immune Response T_cell_infiltration->Immune_response

Caption: Established mechanism of action of this compound.

G cluster_1 Hypothesized Anti-Angiogenic Mechanism AA36 This compound AA36->inhibition ERK ERK Pathway HIF1a HIF-1α Stabilization ERK->HIF1a VEGFA VEGFA Expression HIF1a->VEGFA VEGFR2 VEGFR-2 VEGFA->VEGFR2 EC_activation Endothelial Cell Proliferation, Migration VEGFR2->EC_activation Angiogenesis Angiogenesis EC_activation->Angiogenesis inhibition->ERK inhibition->HIF1a inhibition->VEGFR2

Caption: Hypothesized anti-angiogenic signaling pathway inhibition.

G cluster_2 Tube Formation Assay Workflow plate_coating Coat 96-well plate with ECM gel cell_seeding Seed HUVECs +/ This compound plate_coating->cell_seeding incubation Incubate 4-18h at 37°C cell_seeding->incubation staining Stain with Calcein AM incubation->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify tube length, junctions, and loops imaging->quantification

References

Methodological & Application

"Antitumor agent-36 experimental protocol for cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Antitumor Agent-36

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, a compound with demonstrated anti-proliferative and anti-metastatic properties. The following protocols are intended as a starting point and may require optimization for specific cell lines and laboratory conditions.

Mechanism of Action

This compound is a novel platinum(IV) complex that exerts its effects through a multi-faceted approach.[1] Upon cellular uptake, it is believed to be reduced to its active platinum(II) form, which then induces significant DNA damage.[1] This damage triggers a cascade of cellular responses, including the activation of the intrinsic apoptotic pathway and modulation of the tumor immune microenvironment.[1][2]

Key mechanistic features include:

  • Induction of DNA Damage: Leads to the phosphorylation of H2AX (forming γ-H2AX) and the accumulation of the p53 tumor suppressor protein.

  • Promotion of Apoptosis: Activates the mitochondrial apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of the executioner caspase-3.

  • Immune Response Enhancement: Restrains the expression of Programmed Death-Ligand 1 (PD-L1), which may lead to an increased infiltration of CD3+ and CD8+ T lymphocytes into the tumor tissue.

Experimental Protocols

2.1. General Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cancer cell lines for use in experiments with this compound. The specific media and supplements may vary depending on the cell line.

  • Materials:

    • Cancer cell lines (e.g., A549 lung carcinoma, PC3 prostate cancer, 4T1 breast cancer)

    • Appropriate complete growth medium (e.g., F-12K Medium for A549, RPMI-1640 Medium for PC3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution

    • Cell culture flasks, plates, and other necessary sterile plasticware

  • Procedure:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Regularly monitor cell morphology and confluency.

    • When cells reach 70-80% confluency, subculture them.

    • To subculture, aspirate the old medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA to detach the cells.

    • Incubate for a few minutes until cells have detached. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

    • Ensure cells are in the logarithmic growth phase before starting any experiment.

2.2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

  • Materials:

    • Cancer cells

    • 96-well plates

    • This compound

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to each well.

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2.3. Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins involved in the mechanism of action of this compound.

  • Materials:

    • Cells treated with this compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-polyacrylamide gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against γ-H2AX, p53, Bcl-2, Bax, cleaved caspase-3, PD-L1, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent.

    • Quantify the band intensities and normalize them to a loading control.

2.4. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time (e.g., 24 hours).

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

The following tables summarize the reported quantitative and qualitative data for this compound.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50 Value (µg/mL)Treatment Duration (hours)
A549Lung Carcinoma19.772
PC3Prostate Cancer11.972

Note: The IC50 values are based on available data and may vary between experiments. One source indicated that specific IC50 values were not explicitly available.

Table 2: Qualitative Effects of this compound on Key Proteins and Cells

TargetFunctionEffect of Treatment
γ-H2AXDNA double-strand break markerHigh Expression
p53Tumor suppressorHigh Expression
Bcl-2Anti-apoptotic proteinDownregulation
BaxPro-apoptotic proteinUpregulation
Caspase-3Executioner caspase in apoptosisActivation
PD-L1Immune checkpoint proteinRestrained Expression
CD3+ T cellsT lymphocyte markerIncreased Infiltration
CD8+ T cellsCytotoxic T lymphocyte markerIncreased Infiltration

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.

Antitumor_Agent_36_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Apoptosis cluster_immune Immune Modulation cluster_tme Tumor Microenvironment AA36 This compound DNA_Damage DNA Damage AA36->DNA_Damage PDL1 PD-L1 ↓ AA36->PDL1 gH2AX γ-H2AX ↑ DNA_Damage->gH2AX p53 p53 ↑ DNA_Damage->p53 Bcl2 Bcl-2 ↓ p53->Bcl2 Bax Bax ↑ p53->Bax Casp3 Cleaved Caspase-3 ↑ Bcl2->Casp3 Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TCell CD3+/CD8+ T-Cell Infiltration ↑ PDL1->TCell Inhibition Lifted

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed Seed Cells into Plates (e.g., 96-well, 6-well) start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat viability Cell Viability (MTT Assay) treat->viability western Protein Expression (Western Blot) treat->western apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis analyze Data Analysis (IC50, Protein Levels, % Apoptosis) viability->analyze western->analyze apoptosis->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for In Vivo Dissolution of Antitumor agent-36

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Antitumor agent-36" is a designation associated with at least two distinct chemical entities: a sulfonylurea derivative and a platinum-containing complex.[1] Both compounds exhibit potent anti-proliferative and anti-metastasis activities.[1][2][3] A significant challenge for in vivo studies is the poor aqueous solubility often associated with such potent small molecules.[4] This document provides detailed application notes and protocols for dissolving and formulating "this compound" for preclinical in vivo research, focusing on strategies to enhance solubility and ensure consistent, reliable delivery.

The platinum-containing complex, in particular, has been shown to induce significant DNA damage, leading to the upregulation of γ-H2AX and p53. It promotes apoptosis via the mitochondrial pathway involving Bcl-2, Bax, and caspase-3, and enhances anti-tumor immunity by inhibiting PD-L1 expression, thereby increasing the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment.

1. Challenges in Formulating Poorly Soluble Agents

The bioavailability and efficacy of poorly water-soluble compounds like this compound are often limited by their dissolution rate. Key challenges include:

  • Precipitation: The compound may dissolve in an organic solvent like DMSO but precipitate when diluted into aqueous physiological buffers or upon administration in vivo.

  • Inconsistent Bioavailability: Poor solubility can lead to variable absorption and inconsistent drug exposure, resulting in unreliable data in efficacy and toxicology studies.

  • Vehicle-Induced Toxicity: The solvents and excipients used to dissolve the agent can have their own toxicological effects, which must be carefully considered.

To overcome these challenges, various formulation strategies can be employed, including the use of co-solvents, surfactants, and complexing agents.

Data Presentation: Vehicle Formulations

The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound. The following table summarizes common vehicle formulations suitable for poorly soluble compounds, along with their recommended routes of administration.

Formulation CompositionRecommended Route of AdministrationMax Solubility (Example)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntravenous (IV), Intraperitoneal (IP)≥ 2.5 mg/mLA common formulation for enhancing the solubility of hydrophobic compounds for systemic administration. The components help to create a stable solution. It is crucial to add the components sequentially.
10% DMSO, 90% Corn OilOral (PO), Subcutaneous (SC)≥ 2.5 mg/mLSuitable for oral gavage or subcutaneous injection. Not recommended for experiments lasting more than two weeks due to potential oil degradation. Ensure thorough mixing to create a uniform suspension or solution.
10% DMSO, 90% (20% SBE-β-CD in saline)Intravenous (IV), Intraperitoneal (IP)1.56 mg/mLUtilizes a cyclodextrin (Sulfobutylether-β-cyclodextrin) to form an inclusion complex with the drug, enhancing its aqueous solubility. May require sonication to achieve full dissolution. Useful for compounds that are difficult to solubilize with co-solvents alone.
5% DMSO, 5% Solutol HS 15, 90% SalineIntravenous (IV)Compound-dependentSolutol HS 15 is a non-ionic solubilizer and emulsifying agent. This formulation is often well-tolerated for intravenous administration.
Carboxymethylcellulose (CMC) 0.5-1% in Water (with Tween-80)Oral (PO)Compound-dependentForms a suspension for oral administration. A small amount of Tween-80 (e.g., 0.1-0.5%) can be added to aid in wetting the compound particles. Requires continuous stirring to maintain uniformity during dosing.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol allows for the determination of the maximum soluble concentration of this compound in various aqueous-based vehicle formulations.

Materials:

  • This compound

  • Anhydrous DMSO

  • Test vehicles (e.g., PBS, Saline, formulations from the table above)

  • 96-well plates (clear bottom)

  • Plate reader or nephelometer

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous vehicle of interest (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration where the turbidity is not significantly different from the vehicle-only control.

Protocol 2: Preparation of Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol describes the preparation of a common co-solvent formulation. It is critical to add the solvents in the specified order to prevent precipitation.

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the this compound powder in DMSO. Vortex or sonicate gently if necessary to achieve a clear solution.

  • Add Co-Solvent: Add PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.

  • Add Surfactant: Add Tween-80 to the mixture and mix thoroughly.

  • Final Dilution: Slowly add the saline to the mixture while vortexing to bring the solution to the final volume.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may not be suitable for IV injection. All substances for parenteral administration must be sterile.

Protocol 3: Preparation of Formulation for Oral Gavage (PO)

This protocol describes the preparation of a suspension in a corn oil vehicle.

Vehicle Composition: 10% DMSO, 90% Corn Oil.

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the this compound powder in DMSO to create a concentrated stock solution.

  • Prepare Vehicle: Measure the required volume of corn oil.

  • Combine and Mix: Add the DMSO stock solution to the corn oil. Mix thoroughly by vortexing or using a homogenizer to ensure a uniform solution or suspension.

  • Storage: This formulation is not recommended for long-term storage, especially for experiments lasting over two weeks. Prepare fresh before use if possible.

Mandatory Visualizations

Signaling Pathway

Antitumor_agent_36_pathway cluster_cell Tumor Cell cluster_immune Immune Microenvironment Agent This compound DNA_damage DNA Damage Agent->DNA_damage Bcl2 Bcl-2 Agent->Bcl2 downregulates PDL1 PD-L1 Agent->PDL1 restrains p53 p53 DNA_damage->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PD1 PD-1 PDL1->PD1 PD-1/PD-L1 Inhibitory Signal T_cell CD8+ T Cell TCR TCR T_cell->TCR T_cell->PD1

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow: Formulation Preparation

formulation_workflow cluster_prep Preparation of Co-Solvent Formulation weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 & Mix dissolve_dmso->add_peg add_tween 4. Add Tween-80 & Mix add_peg->add_tween add_saline 5. Add Saline & Mix add_tween->add_saline qc_check 6. Visual Inspection for Clarity add_saline->qc_check ready Ready for Administration qc_check->ready Clear fail Precipitation Occurred (Reformulate) qc_check->fail Not Clear

Caption: Workflow for preparing a co-solvent formulation for in vivo studies.

Logical Relationship: Dosing Procedure (Oral Gavage)

oral_gavage_workflow start Start weigh_animal Weigh Animal & Calculate Dose Volume start->weigh_animal prep_dose Prepare Formulation weigh_animal->prep_dose measure_tube Measure Gavage Tube Length (Nose to Last Rib) prep_dose->measure_tube restrain Properly Restrain Animal measure_tube->restrain insert_tube Gently Insert Tube into Esophagus restrain->insert_tube resistance Resistance Felt? insert_tube->resistance administer Slowly Administer Dose resistance->administer No reposition Withdraw and Reposition resistance->reposition Yes remove_tube Gently Remove Tube administer->remove_tube monitor Monitor Animal for Distress remove_tube->monitor end End monitor->end reposition->insert_tube

Caption: Standard operating procedure for oral gavage in rodents.

References

Application Notes and Protocols: Antitumor Agent-36 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Antitumor agent-36, a novel platinum(IV) complex, using a xenograft mouse model. The detailed methodology is intended to guide researchers in preclinical cancer studies.

Introduction

This compound is a promising therapeutic candidate with a multi-faceted mechanism of action. It has been shown to possess potent anti-proliferative and anti-metastatic properties.[1][2] Its primary modes of action include the induction of DNA damage, activation of the intrinsic apoptotic pathway, and modulation of the tumor immune microenvironment.[2][3] Upon cellular uptake, this compound is reduced to its active platinum(II) species, which binds to DNA, leading to significant DNA damage and the activation of the DNA damage response (DDR).[2] This triggers the mitochondrial apoptotic pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-3. Furthermore, this compound has been observed to enhance the host's anti-tumor immune response by restraining the expression of Programmed Death-Ligand 1 (PD-L1), leading to increased infiltration of CD3+ and CD8+ T cells into the tumor tissue.

This protocol details the use of a 4T1 murine breast cancer xenograft model in BALB/c mice to assess the antitumor efficacy of this agent.

Data Presentation

The following table summarizes the quantitative data for the in vivo evaluation of this compound in a 4T1 xenograft model.

ParameterValue
Cell Line 4T1 Murine Breast Cancer
Mouse Strain BALB/c
Tumor Implantation Subcutaneous
Number of Cells 5 x 10⁵ cells in 100 µL
Vehicle Matrigel® and sterile PBS (1:1 ratio)
Treatment Start When tumor volume reaches ~100 mm³
Drug This compound
Dosage 20 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule Every three days for a total of five doses
Control Group Vehicle (e.g., sterile saline)
Endpoint Day 21
Primary Outcome Tumor Growth Inhibition (TGI)

Experimental Protocols

Cell Culture and Preparation
  • Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Prior to implantation, harvest cells using Trypsin-EDTA and wash with sterile Phosphate-Buffered Saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁶ cells/mL.

  • Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

Animal Handling and Tumor Implantation
  • Use female BALB/c mice, 6-8 weeks old.

  • Anesthetize the mice prior to injection.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁵ cells) into the right flank of each mouse.

  • Monitor the mice regularly for tumor growth.

Tumor Measurement and Grouping
  • Once tumors are palpable, measure the tumor volume every two days using calipers.

  • Calculate the tumor volume using the formula: Volume = (Length × Width²)/2 .

  • When the average tumor volume reaches approximately 100 mm³, randomize the mice into a treatment group and a control group.

Drug Preparation and Administration
  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, potentially with a small amount of DMSO and Tween 80 to aid solubility).

  • Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Administer an equivalent volume of the vehicle to the control group.

  • Repeat the administration every three days for a total of five doses.

Endpoint Analysis
  • Continue to monitor tumor volume and body weight throughout the study.

  • On day 21, humanely euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100 .

  • For further analysis, tumor tissues can be collected for immunohistochemistry to assess the infiltration of CD3+ and CD8+ T cells and the expression of PD-L1.

Visualizations

Signaling Pathway of this compound

Antitumor_Agent_36_Signaling_Pathway cluster_cell Tumor Cell cluster_immune Immune Response Agent36 This compound Pt_II Active Platinum(II) Species Agent36->Pt_II PDL1 PD-L1 Expression Downregulation Agent36->PDL1 DNA_Damage DNA Damage Pt_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis T_Cell CD3+/CD8+ T Cell Infiltration PDL1->T_Cell Reduces Inhibition

Caption: Signaling pathway of this compound.

Experimental Workflow for Xenograft Study

Xenograft_Workflow Cell_Culture 1. 4T1 Cell Culture Cell_Prep 2. Cell Preparation & Suspension in Matrigel/PBS Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in BALB/c Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration (i.p.) - this compound (20 mg/kg) - Vehicle Control Randomization->Treatment Monitoring 7. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Day 21) - Tumor Excision & Weight Measurement - TGI Calculation Monitoring->Endpoint IHC 9. (Optional) Immunohistochemistry Endpoint->IHC

Caption: Experimental workflow for the xenograft mouse model.

References

Application Notes and Protocols: Developing a Reporter Assay for Antitumor Agent-36 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for developing and implementing a cell-based reporter assay to quantify the bioactivity of a novel investigational compound, Antitumor Agent-36. This assay is designed for researchers in academic and industrial settings engaged in cancer biology and drug discovery. Reporter gene assays are instrumental in drug discovery for target identification, validation, and high-throughput screening of potential therapeutics.[1][2] They offer a quantitative measure of the modulation of specific cellular signaling pathways.[3][4]

This application note will focus on a luciferase-based reporter assay to measure the activity of this compound as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Therefore, it represents a key target for anticancer therapies.

Principle of the Assay

The NF-κB luciferase reporter assay is a widely used, sensitive, and quantitative method to assess the activity of the NF-κB signaling pathway. The core principle of this assay involves the use of a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a minimal promoter fused to tandem repeats of the NF-κB response element. When the NF-κB pathway is activated, typically by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to these response elements, driving the expression of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of luciferin, leading to the emission of light. The intensity of this luminescent signal is directly proportional to the level of NF-κB activation. This compound, as an inhibitor of this pathway, is expected to decrease the TNF-α-induced luciferase expression in a dose-dependent manner. To normalize for variations in cell number and transfection efficiency, a second reporter plasmid expressing Renilla luciferase under the control of a constitutive promoter is co-transfected.

Signaling Pathway Overview

The NF-κB signaling pathway is a key regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitor proteins called IκBs. Upon stimulation by inducers like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimers to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes, including those involved in cell survival and proliferation. Many tumors exhibit constitutive activation of the NF-κB pathway, which contributes to their malignant phenotype. This compound is hypothesized to inhibit this pathway, leading to a reduction in the expression of NF-κB target genes.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound Antitumor Agent-36 This compound->IKK Inhibits NFkB_RE NF-κB Response Element NFkB_nuc->NFkB_RE Binds Luciferase Luciferase Gene NFkB_RE->Luciferase Activates Transcription Light Light Emission Luciferase->Light

Caption: NF-κB signaling pathway and the mechanism of the reporter assay.

Experimental Protocols

Materials and Reagents
  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • pNF-κB-Luc reporter plasmid

  • pRL-TK (Renilla luciferase control) plasmid

  • Recombinant Human TNF-α

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol 1: Cell Culture and Transfection
  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO₂ incubator.

  • Transfection Complex Preparation:

    • For each well, prepare a DNA mixture by diluting 100 ng of pNF-κB-Luc and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.25 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add 50 µL of the transfection complex to each well containing cells and gently rock the plate to mix. Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Compound Treatment and Cell Lysis
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration in all wells should be kept constant and should not exceed 0.1%.

  • Cell Treatment: After 24 hours of transfection, aspirate the transfection medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control wells. Incubate for an additional 6 hours at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

Protocol 3: Luciferase Assay and Data Analysis
  • Reagent Preparation: Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.

  • Firefly Luciferase Measurement: Add 100 µL of LAR II to each well. Measure the firefly luciferase activity using a luminometer.

  • Renilla Luciferase Measurement: Immediately after the firefly reading, add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the Relative Luciferase Units (RLU) for each well by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variability in transfection efficiency and cell number.

    • Calculate the fold induction for each condition by dividing the normalized RLU of the treated samples by the normalized RLU of the unstimulated control.

    • Plot the fold induction against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal TNF-α-induced luciferase activity) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 node_seed Seed HEK293T cells in a 96-well plate node_transfect Transfect cells with pNF-κB-Luc and pRL-TK plasmids node_seed->node_transfect node_treat Treat cells with this compound node_transfect->node_treat node_stimulate Stimulate with TNF-α node_treat->node_stimulate node_lyse Lyse cells node_stimulate->node_lyse node_measure Measure Firefly and Renilla luciferase activity node_lyse->node_measure node_analyze Analyze data and determine IC₅₀ node_measure->node_analyze

Caption: A high-level overview of the experimental workflow.

Data Presentation

The quantitative data generated from this assay should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Raw Luminescence Data (Example)
WellTreatment[this compound] (nM)Firefly Luciferase (RLU)Renilla Luciferase (RLU)
A1Unstimulated01,50050,000
A2TNF-α + Vehicle0150,00052,000
B1TNF-α0.1145,00051,000
B2TNF-α1120,00053,000
C1TNF-α1078,00050,500
C2TNF-α10025,00051,500
D1TNF-α10005,00049,000
Table 2: Normalized Data and Fold Induction
Treatment[this compound] (nM)Normalized Luciferase Activity (Firefly/Renilla)Fold Induction (vs. Unstimulated)% Inhibition
Unstimulated00.0301.00
TNF-α + Vehicle02.88596.20
TNF-α0.12.84394.81.4
TNF-α12.26475.521.5
TNF-α101.54551.546.5
TNF-α1000.48516.283.2
TNF-α10000.1023.496.5

Interpretation of Results

The results from the reporter assay will provide a quantitative measure of the inhibitory effect of this compound on the NF-κB signaling pathway. A dose-dependent decrease in the normalized luciferase activity in the presence of TNF-α indicates that the compound is effectively inhibiting the pathway. The IC₅₀ value derived from the dose-response curve is a critical parameter for characterizing the potency of the compound. It is important to perform statistical analysis, such as t-tests or ANOVA, to determine the significance of the observed inhibition. Additionally, a cell viability assay (e.g., MTT or CellTiter-Glo®) should be run in parallel to ensure that the observed decrease in luciferase activity is due to specific inhibition of the NF-κB pathway and not a result of general cytotoxicity.

Conclusion

The luciferase reporter gene assay described in these application notes provides a robust, sensitive, and high-throughput compatible method for assessing the bioactivity of this compound as an inhibitor of the NF-κB signaling pathway. By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data to advance the preclinical development of this promising antitumor agent. This assay is a valuable tool in the drug discovery pipeline, enabling the characterization and optimization of novel cancer therapeutics.

References

Application Notes: Use of Antitumor Agent-36 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-36 is a novel compound with significant potential in oncology research. It is a mono-ketoprofen platinum(IV) complex that integrates a DNA-damaging platinum core with the anti-inflammatory properties of ketoprofen.[1] This dual-action design allows it to target cancer cells through multiple mechanisms, including inducing DNA damage, promoting apoptosis, and enhancing the host's antitumor immune response.[1][2][3] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical drug evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor.[4] This document provides a detailed guide for the application of this compound in PDX models for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exhibits a multi-pronged mechanism of action:

  • DNA Damage and Apoptosis: The platinum(IV) core of the agent is reduced in the tumor microenvironment to its active platinum(II) form, which crosslinks with DNA, causing significant damage. This leads to the high expression of γ-H2AX and p53, ultimately triggering the mitochondrial apoptotic pathway. This pathway is characterized by the modulation of Bcl-2 family proteins (downregulation of Bcl-2 and upregulation of Bax) and the activation of caspase-3.

  • Immune Response Enhancement: this compound has been shown to significantly improve the immune response by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This reduction in PD-L1 prevents the inactivation of cytotoxic T lymphocytes, leading to an increase in CD3+ and CD8+ T infiltrating cells within the tumor microenvironment and a more effective antitumor immune attack.

Data Presentation

The following table summarizes the in vivo efficacy of this compound from a study using a 4T1 murine breast cancer xenograft model. While this is not a PDX model, it provides a reference for the expected antitumor activity. Similar data should be generated in PDX models to assess efficacy in a more clinically relevant setting.

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Weight (g) at Day 21Tumor Growth Inhibition (%)
Control (Saline)-i.p.Every 3 days (5 doses)1.25-
This compound20i.p.Every 3 days (5 doses)0.4564

Data from a 4T1 murine breast cancer xenograft model in BALB/c mice.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing PDX models. Specific procedures may need to be optimized based on the tumor type.

Materials:

  • Freshly resected patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile surgical instruments

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® (optional)

  • Anesthetics and analgesics

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions and with appropriate institutional approvals.

  • Tissue Processing:

    • Wash the tumor tissue with cold, sterile PBS.

    • Mechanically mince the tissue into small fragments (approximately 2-3 mm³).

    • Alternatively, for some tumor types, enzymatic dissociation can be performed to obtain a single-cell suspension.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the flank or the appropriate orthotopic location.

    • Implant a single tumor fragment subcutaneously. If using a cell suspension, mix with Matrigel® and inject subcutaneously.

    • Suture the incision.

  • Monitoring:

    • Monitor the mice for tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to a new cohort of mice.

Efficacy Study of this compound in PDX Models

Materials:

  • Established PDX-bearing mice with tumor volumes of approximately 100-150 mm³

  • This compound

  • Vehicle control (e.g., saline)

  • Dosing syringes and needles

Procedure:

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Dosing Preparation: Prepare the dosing solution of this compound and the vehicle control under sterile conditions.

  • Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 20 mg/kg every three days for five doses).

    • Administer the vehicle control to the control group using the same volume, route, and schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21), humanely euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

    • Collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, Western blot).

Western Blot for Protein Expression Analysis

This protocol is used to quantify changes in the expression of key proteins involved in the mechanism of action of this compound.

Procedure:

  • Cell Lysis: Lyse tumor tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γ-H2AX, p53, Bcl-2, Bax, caspase-3, PD-L1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

G cluster_0 PDX Model Establishment cluster_1 Efficacy Evaluation cluster_2 Mechanistic Analysis PatientTumor Patient Tumor Tissue Mince Mince Tissue PatientTumor->Mince Implant Implant into Immunodeficient Mouse Mince->Implant Passage Passage Tumor Implant->Passage Cohort Establish Experimental Cohort Passage->Cohort Treatment Treat with Antitumor agent-36 Cohort->Treatment Monitor Monitor Tumor Growth and Animal Health Treatment->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Data Tumor Weight, TGI Endpoint->Data IHC Immunohistochemistry (e.g., CD8, PD-L1) Endpoint->IHC WB Western Blot (e.g., p53, Bax/Bcl-2) Endpoint->WB PK Pharmacokinetics Endpoint->PK

Caption: Experimental workflow for evaluating this compound in PDX models.

G Agent This compound (Pt(IV) Prodrug) Active Active Pt(II) Complex Agent->Active Reduction in Tumor Microenvironment DNA Nuclear DNA Active->DNA Crosslinking Damage DNA Damage DNA->Damage gH2AX γ-H2AX ↑ Damage->gH2AX p53 p53 ↑ Damage->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mito Mitochondrial Pathway Bax->Mito Bcl2->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: DNA damage and apoptosis signaling pathway of this compound.

G Agent This compound TumorCell Tumor Cell Agent->TumorCell PDL1 PD-L1 Expression ↓ TumorCell->PDL1 Inactivation T-Cell Inactivation PDL1->Inactivation Prevents binding to PD-1 TCell CD8+ T Cell PD1 PD-1 TCell->PD1 ImmuneAttack Enhanced Antitumor Immune Response TCell->ImmuneAttack PD1->Inactivation Inactivation->ImmuneAttack

Caption: Enhancement of antitumor immune response by this compound.

References

Troubleshooting & Optimization

"improving the solubility and stability of Antitumor agent-36"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-36

This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound. Below are solutions to common issues related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary solubility and stability challenges with this compound?

A1: this compound is a highly hydrophobic molecule, leading to poor aqueous solubility (< 0.1 µg/mL in water). It is also susceptible to hydrolysis at pH levels outside the range of 6.0-7.5 and can degrade upon exposure to light.

Q2: What is the recommended solvent for initial stock solution preparation?

A2: For initial stock solutions, it is recommended to use 100% dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. Ensure the DMSO is anhydrous to prevent precipitation.

Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue due to the low aqueous solubility of the agent. To mitigate this, consider the following:

  • Lower the final concentration: Try to keep the final DMSO concentration in the medium below 0.5%.

  • Use a surfactant: Incorporating a non-ionic surfactant like Tween 80 (at a final concentration of 0.1-0.5%) in your medium can help maintain solubility.

  • Pre-warm the medium: Adding the stock solution to a pre-warmed medium (37°C) with gentle vortexing can improve dispersion.

  • Explore formulation strategies: For in-vivo studies or persistent in-vitro issues, consider the formulation approaches detailed in the troubleshooting section.

Q4: How should I store this compound to ensure its stability?

A4: Both the solid compound and DMSO stock solutions should be stored at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

This section provides strategies to enhance the aqueous solubility of this compound.

Method Description Typical Solubility Increase Advantages Considerations
Cyclodextrin Complexation Encapsulation of the agent within a cyclodextrin molecule (e.g., HP-β-CD).10-50 foldSimple to prepare, commercially available.May alter drug-target interactions.
Nanoparticle Formulation Encapsulation within a polymeric nanoparticle (e.g., PLGA).>100 foldProtects the agent from degradation, allows for targeted delivery.Complex preparation, potential for immunogenicity.
Solid Dispersion Dispersing the agent in a hydrophilic polymer matrix (e.g., PVP K30).20-100 foldEnhances dissolution rate, easy to scale up.The formulation may be physically unstable over time.
Issue 2: Chemical Instability and Degradation

This section addresses the chemical instability of this compound.

Strategy Description Observed Improvement Advantages Considerations
pH Optimization Maintain the pH of all solutions between 6.0 and 7.5.>90% of the compound remains after 24h.Simple and effective for in-vitro experiments.May not be feasible for all biological systems.
Lyophilization Freeze-drying the agent with a cryoprotectant (e.g., mannitol).Extends solid-state shelf life to >2 years.Ideal for long-term storage.Requires specialized equipment.
Light Protection Store all preparations in amber vials or wrapped in aluminum foil.Reduces photodegradation by over 95%.Easy to implement.Critical for maintaining compound integrity.

Experimental Protocols

Protocol 1: Preparation of this compound/HP-β-CD Inclusion Complex
  • Preparation of HP-β-CD Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

  • Addition of this compound: Slowly add this compound powder to the HP-β-CD solution to achieve the desired molar ratio (typically 1:1 or 1:2).

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed agent.

  • Lyophilization (Optional): For a stable powder form, freeze-dry the resulting solution.

  • Quantification: Determine the concentration of the complexed agent using HPLC-UV.

Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles
  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the acetone to evaporate, leading to nanoparticle formation.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for further use.

Visual Guides

G cluster_0 Troubleshooting Workflow start Experiment Start: This compound Precipitation/Degradation check_solubility Is the issue poor solubility? start->check_solubility check_stability Is the issue instability/degradation? check_solubility->check_stability No solubility_solutions Solubility Solutions: - Lower concentration - Use co-solvents/surfactants - Formulation (e.g., Cyclodextrin) check_solubility->solubility_solutions Yes stability_solutions Stability Solutions: - Optimize pH (6.0-7.5) - Protect from light - Store at -20°C or below - Aliquot stocks check_stability->stability_solutions Yes end_point Problem Resolved check_stability->end_point No/Other Issue solubility_solutions->end_point stability_solutions->end_point

A troubleshooting decision tree for common issues with this compound.

G cluster_1 Nanoparticle Formulation Workflow step1 Step 1 Prepare Organic Phase: This compound + PLGA in Acetone step3 Step 3 Emulsification: Add Organic to Aqueous under Homogenization step1->step3 step2 Step 2 Prepare Aqueous Phase: PVA in Water step2->step3 step4 Step 4 Solvent Evaporation: Stir to form Nanoparticles step3->step4 step5 Step 5 Collection & Washing: Centrifuge and wash to purify step4->step5 step6 Step 6 Final Product: Resuspend Nanoparticles in Buffer step5->step6

The experimental workflow for preparing PLGA-encapsulated this compound.

G cluster_2 Hypothesized Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation agent36 This compound agent36->akt

"optimizing Antitumor agent-36 dosage and treatment schedule in vivo"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor Agent-36 (ATA-36). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vivo dosage and treatment schedules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General

1. What is the proposed mechanism of action for ATA-36?

ATA-36 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival.[1][2] By inhibiting this pathway, ATA-36 aims to induce apoptosis and reduce tumor progression.

2. In which cancer models has ATA-36 shown preclinical efficacy?

Preclinical studies have demonstrated the potential of ATA-36 in various xenograft models.[3][4][5] Efficacy has been observed in models of non-small cell lung cancer, breast cancer, and glioblastoma. However, the efficacy of any anticancer agent can be highly dependent on the specific tumor model and its genetic background.

Dosage and Schedule Optimization

3. How should I determine the starting dose for my in vivo studies?

The starting dose for in vivo efficacy studies should be determined after establishing the Maximum Tolerated Dose (MTD). MTD studies are essential to identify the highest dose that does not cause unacceptable toxicity. These studies typically involve dose escalation in a small cohort of animals, monitoring for signs of toxicity such as significant body weight loss (>20%), changes in behavior, or other adverse effects.

4. What are the common challenges in determining the MTD?

Determining the MTD can be challenging, as the pharmacologically active dose may be close to the dose that produces toxicity. It is crucial to perform dose-range finding studies and preliminary pharmacokinetic evaluations before conducting a full-scale efficacy experiment. These preliminary studies help in estimating appropriate dosing schedules to achieve therapeutic concentrations while avoiding severe toxicity.

5. What are the recommended dosing schedules to evaluate for ATA-36?

The optimal dosing schedule is dependent on the pharmacokinetic and pharmacodynamic (PK/PD) properties of ATA-36. It is recommended to evaluate a range of schedules, such as daily, every other day, and weekly administrations. Continuous versus intermittent dosing schedules should also be considered to balance efficacy and toxicity. PK/PD modeling can be a valuable tool to simulate and predict the effects of different dosing regimens.

Troubleshooting In Vivo Experiments

6. My animals are experiencing significant weight loss even at doses below the MTD. What should I do?

If significant weight loss is observed, it is important to first verify the accuracy of dose calculations and preparation. If the dose is correct, consider that the MTD can be influenced by the tumor model and the overall health of the animals. It may be necessary to re-evaluate the MTD in the specific tumor-bearing model being used. Additionally, supportive care, such as providing supplemental nutrition or hydration, may be beneficial.

7. I am not observing the expected antitumor efficacy. What are the possible reasons?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosing or Schedule: The dose may be too low, or the schedule may not maintain therapeutic concentrations of ATA-36 at the tumor site.

  • Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance to PI3K/Akt/mTOR inhibitors.

  • Drug Formulation and Administration: Issues with the solubility or stability of the ATA-36 formulation can affect its bioavailability. Improper administration technique (e.g., subcutaneous vs. intraperitoneal injection) can also impact drug delivery.

  • Tumor Heterogeneity: Patient-derived xenograft (PDX) models, while more representative of human tumors, can exhibit significant heterogeneity, leading to variable responses.

8. I am observing high variability in tumor growth within the same treatment group. How can I minimize this?

High variability can be a challenge in in vivo studies. To minimize this:

  • Ensure Uniform Tumor Implantation: Use a consistent number of cells and injection technique for all animals.

  • Randomize Animals: After tumors are established, randomize the animals into treatment and control groups based on tumor volume.

  • Increase Sample Size: A larger number of animals per group can help to increase the statistical power of the study.

  • Monitor Animal Health: Ensure that all animals are healthy and free from infections that could affect tumor growth.

Data Presentation

Table 1: Example MTD Study Data for ATA-36 in Mice
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Number of Animals with >20% Weight LossOther Toxicities ObservedMTD Determination
Vehicle Control5+2.50None-
105-1.80NoneTolerated
205-5.20Mild lethargyTolerated
405-15.71Moderate lethargy, ruffled furApproaching MTD
605-22.33Severe lethargy, hunched postureExceeds MTD

This is example data and should not be used for experimental planning.

Table 2: Example Efficacy Study Data for ATA-36 in a Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlDaily1500 ± 250-
ATA-36 (20 mg/kg)Daily800 ± 15046.7
ATA-36 (40 mg/kg)Daily450 ± 10070.0
ATA-36 (40 mg/kg)Every Other Day650 ± 12056.7

This is example data and should not be used for experimental planning.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable mouse strain (e.g., BALB/c nude) for the study.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Dose Preparation: Prepare fresh formulations of ATA-36 at the desired concentrations in a suitable vehicle.

  • Dose Escalation: Begin with a low dose of ATA-36 and escalate the dose in subsequent cohorts of animals. A common starting point is one-tenth of the in vitro IC50, converted to an in vivo dose.

  • Administration: Administer ATA-36 via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce unacceptable toxicity, often characterized by a mean body weight loss of no more than 20% and no mortality.

Protocol 2: In Vivo Efficacy Study
  • Tumor Cell Implantation: Implant tumor cells (e.g., 1 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment: Begin treatment with ATA-36 at the predetermined doses and schedules. Include a vehicle control group.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when signs of morbidity are observed.

  • Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizations

ATA-36_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation ATA_36 ATA-36 ATA_36->PI3K

Caption: Proposed mechanism of action of ATA-36 on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Optimization cluster_mtd MTD Study Details cluster_efficacy Efficacy Study Details MTD_Study 1. MTD Study Dose_Escalation Dose Escalation MTD_Study->Dose_Escalation PK_PD_Study 2. PK/PD Study Efficacy_Study 3. Efficacy Study PK_PD_Study->Efficacy_Study Tumor_Implantation Tumor Implantation Efficacy_Study->Tumor_Implantation Toxicity_Monitoring Toxicity Monitoring Dose_Escalation->Toxicity_Monitoring Determine_MTD Determine MTD Toxicity_Monitoring->Determine_MTD Determine_MTD->PK_PD_Study Group_Randomization Group Randomization Tumor_Implantation->Group_Randomization Treatment_Administration Treatment Administration Group_Randomization->Treatment_Administration Tumor_Growth_Measurement Tumor Growth Measurement Treatment_Administration->Tumor_Growth_Measurement

Caption: Workflow for optimizing ATA-36 dosage and treatment schedule in vivo.

References

"reducing off-target effects of Antitumor agent-36"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-36

Welcome to the technical resource center for this compound, a novel ATP-competitive kinase inhibitor targeting Kinase-A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase-A, a key enzyme in a signaling pathway that promotes cell proliferation and survival in certain cancer types. By binding to the ATP pocket of Kinase-A, the agent blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cell lines.

Q2: I'm observing significant cytotoxicity at concentrations well below the IC50 for the target Kinase-A. What could be the cause?

This is a common issue that may point towards off-target effects. This compound has known inhibitory activity against other kinases, such as Kinase-B and Kinase-C, which may be critical for cell viability in your specific model.[1] High levels of cytotoxicity at effective concentrations can be due to off-target kinase inhibition.[1] It is crucial to perform a dose-response curve to identify the lowest effective concentration that maintains the desired on-target effect while minimizing cytotoxicity.[1]

Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?

Several robust methods can help differentiate these effects:

  • Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target (Kinase-A) should reverse the on-target effects. If the cellular phenotype persists, it is likely due to off-target activity.[1][2]

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of suspected off-target kinases (e.g., Kinase-B, Kinase-C) can help determine if their inhibition is responsible for the observed phenotype. If the genetic knockdown mimics the effect of the inhibitor, it suggests the off-target interaction is functionally significant.

  • Orthogonal Inhibitors: Use an inhibitor with a different chemical scaffold that also targets Kinase-A. If this second inhibitor does not reproduce the specific phenotype observed with this compound, the effect is likely off-target.

Q4: My Western blot results for downstream phospho-proteins are inconsistent. What can I do to improve reproducibility?

Inconsistency in phospho-protein detection is a common challenge. Here are critical optimization steps:

  • Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation state of your proteins.

  • Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.

  • Use Tris-Buffered Saline (TBS): Phosphate-buffered saline (PBS) can interfere with the binding of some anti-phospho antibodies. Use TBST for all wash steps and antibody dilutions.

  • Analyze Total Protein Levels: Always probe for the total, non-phosphorylated version of your target protein. This serves as a crucial loading control and allows you to determine the fraction of the protein that is phosphorylated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability (MTT/MTS) assay results. Inconsistent cell seeding density or cells not in logarithmic growth phase.Standardize your cell seeding protocol to ensure cells are in the exponential growth phase at the time of treatment.
Edge effects in 96-well plates due to evaporation.Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
Compound precipitation in media.Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it into the culture medium. Vortex thoroughly.
Lower than expected efficacy in cellular assays. Compound instability or degradation.Prepare fresh dilutions of the agent for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock. Check the stability of the compound under your specific experimental conditions.
Cell line resistance or passage number variability.Use low-passage number cells and maintain a consistent cell bank. Genetic drift in cultured cells can alter drug sensitivity.
Unexpected activation of a signaling pathway. Activation of compensatory feedback loops.Cancer cells can adapt to kinase inhibition by upregulating parallel signaling pathways. Probe for known compensatory pathways via Western blot. Consider using combination inhibitors to block both primary and compensatory pathways.

Data Presentation

Table 1: Inhibitory Profile of this compound

The half-maximal inhibitory concentration (IC50) values were determined using a radiometric in vitro kinase assay. Data are representative and may vary between experimental setups.

Kinase TargetIC50 (nM)Target Type
Kinase-A 15 On-Target
Kinase-B85Off-Target
Kinase-C250Off-Target
Kinase-D>10,000Non-Target
Kinase-E>10,000Non-Target

Visualizations

Signaling & Off-Target Pathways

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Agent36 This compound KinaseA Kinase-A Agent36->KinaseA Inhibits Apoptosis Apoptosis Agent36->Apoptosis Promotes DownstreamA Downstream Signaling A KinaseA->DownstreamA Activates Proliferation Cell Proliferation & Survival DownstreamA->Proliferation KinaseB Kinase-B DownstreamB Downstream Signaling B KinaseB->DownstreamB Maintains Homeostasis Toxicity Cellular Toxicity Agent36_off This compound Agent36_off->KinaseB Inhibits Agent36_off->Toxicity Induces

Caption: On-target vs. off-target effects of this compound.

Workflow: On-Target vs. Off-Target Validation

G start Unexpected Phenotype Observed (e.g., Toxicity) knockout CRISPR Knockout of On-Target (Kinase-A) rescue Express Drug-Resistant Mutant of Kinase-A start->rescue treat Treat with This compound rescue->treat phenotype_rescued Phenotype is Rescued (Toxicity is gone) treat->phenotype_rescued phenotype_persists Phenotype Persists (Toxicity remains) treat->phenotype_persists conclusion_on Conclusion: Phenotype is ON-TARGET phenotype_rescued->conclusion_on conclusion_off Conclusion: Phenotype is OFF-TARGET phenotype_persists->conclusion_off

Caption: Experimental workflow to validate on-target effects.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells. Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol is optimized for the detection of phosphorylated proteins, which are often labile.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment & Lysis: Seed and treat cells with this compound as required. After treatment, wash cells twice with ice-cold PBS. Lyse the cells directly on the plate with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate protein separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST to the recommended concentration. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes & Detection: Repeat the washing step (Step 8). Perform protein detection using an ECL substrate and image the blot.

  • Stripping and Reprobing (Optional): To detect total protein as a loading control, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the target protein.

References

Technical Support Center: Large-Scale Synthesis of Antitumor Agent-36

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antitumor agent-36 is a fictional compound created for the purpose of this guide. The challenges and solutions presented are based on common issues encountered in the large-scale synthesis of complex heterocyclic molecules in the pharmaceutical industry.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, a complex heterocyclic molecule. The synthesis involves a multi-step process including a critical Suzuki coupling, a stereoselective ketone reduction, a deprotection, an intramolecular cyclization, and a final purification.

Issue 1: Suzuki Coupling Step - Low or No Product Yield

Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki coupling reactions on a large scale are common and can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial.

  • Initial Checks:

    • Reagent Quality: Verify the purity and integrity of your aryl halide and boronic acid. Boronic acids can degrade over time; it's essential to use fresh or properly stored reagents.

    • Catalyst Activity: Ensure the palladium catalyst has not been deactivated. Use fresh catalyst or a sample stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation.[1]

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[1] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[2]

    • Solvent and Base Quality: Use anhydrous and degassed solvents. The choice and quality of the base are critical for the reaction's success.[1]

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting a failing Suzuki coupling reaction.

    G start Low/No Yield in Suzuki Coupling reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid) start->reagent_quality catalyst_activity Verify Catalyst and Ligand Activity reagent_quality->catalyst_activity Reagents OK re_run Re-run with Verified Reagents reagent_quality->re_run Degradation Found reaction_conditions Review Reaction Conditions (Inertness, Solvent, Base) catalyst_activity->reaction_conditions Catalyst OK catalyst_activity->re_run Deactivation Found optimization Systematic Optimization (Ligand, Solvent, Temp.) reaction_conditions->optimization Conditions OK reaction_conditions->re_run Issues Found scale_up Successful Scale-Up optimization->scale_up re_run->start

    Troubleshooting workflow for Suzuki coupling.

Issue 2: Stereoselective Ketone Reduction - Poor Diastereoselectivity

Q2: The stereoselective reduction of the ketone is resulting in a poor diastereomeric ratio. How can this be improved?

A2: Achieving high stereoselectivity in ketone reductions is critical for the efficacy of the final compound. Poor selectivity can stem from the choice of reducing agent, reaction conditions, or the substrate itself.

  • Potential Causes and Solutions:

    • Reducing Agent: The choice of reducing agent is paramount. For large-scale operations, catalytic methods are often preferred over stoichiometric reagents.[3] Consider screening different chiral catalysts or enzyme-based reductants (e.g., ketoreductases) which can offer high enantioselectivity under mild conditions.

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reduction, thereby affecting the stereochemical outcome. A screen of different solvents may be beneficial.

    • Additives: In some cases, the use of additives can chelate to the substrate or reagent, directing the hydride attack from a specific face and improving selectivity.

Issue 3: Purification - Residual Palladium in the Final Product

Q3: I am having difficulty removing residual palladium from the active pharmaceutical ingredient (API) to meet regulatory limits.

A3: The removal of residual palladium from APIs is a significant challenge in pharmaceutical manufacturing due to stringent regulatory limits.

  • Palladium Removal Strategies:

    • Metal Scavengers: Utilizing scavengers with high affinity for palladium is a common and effective method. These can be silica-based, polymer-supported, or activated carbon.

    • Crystallization: While sometimes effective, crystallization can occasionally trap impurities within the crystal lattice. Combining crystallization with additives that keep palladium in the mother liquor can improve its effectiveness.

    • Chromatography: Preparative chromatography is a powerful tool for purification but can be costly and time-consuming on a large scale.

    • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to remove palladium salts.

Issue 4: Intermediate Instability

Q4: A key intermediate in the synthetic pathway is showing signs of degradation during storage and handling. What can be done to mitigate this?

A4: The stability of intermediates is crucial for the overall success and efficiency of a multi-step synthesis.

  • Stabilization Strategies:

    • Storage Conditions: Ensure the intermediate is stored under optimal conditions (e.g., low temperature, under an inert atmosphere, protected from light).

    • pH Adjustment: If the intermediate is sensitive to acidic or basic conditions, storing it as a slurry in a buffered solvent can improve stability.

    • Telescoping Reactions: If the intermediate is particularly unstable, consider a "telescoped" process where it is generated and used in the next step without isolation.

    • Protective Groups: In some cases, it may be necessary to introduce a protecting group to mask a reactive functionality, which is then removed at a later stage.

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the challenges in the synthesis of this compound.

Table 1: Suzuki Coupling Optimization Parameters

ParameterCondition A (Initial)Condition B (Optimized)
Catalyst Loading 2 mol%1 mol%
Ligand:Pd Ratio 1.5:12.5:1
Base K2CO3K3PO4
Temperature 100 °C85 °C
Yield 45%88%

Table 2: Stereoselective Reduction Results

Reducing AgentTemperature (°C)Diastereomeric Ratio (desired:undesired)
NaBH4253:1
L-Selectride®-7815:1
Ketoreductase A30>99:1

Table 3: Palladium Removal Efficiency

MethodPalladium Before (ppm)Palladium After (ppm)
Crystallization1500250
Activated Carbon150080
Silica-Thiol Scavenger1500<10

III. Experimental Protocols

Protocol 1: Optimized Suzuki Coupling
  • Vessel Preparation: An oven-dried 50 L reactor is purged with argon for 30 minutes.

  • Reagent Charging: Charge the reactor with the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and finely ground K3PO4 (2.5 equiv).

  • Inerting: Evacuate and backfill the reactor with argon three times.

  • Catalyst Solution: In a separate glovebox, prepare a solution of the palladium catalyst (1 mol%) and the phosphine ligand (2.5 mol%) in degassed dioxane.

  • Reaction Initiation: Transfer the catalyst solution to the reactor via cannula. Add degassed water to achieve a 4:1 dioxane/water ratio.

  • Reaction Execution: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 8-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Palladium Removal using Silica-Thiol Scavenger
  • Solution Preparation: Dissolve the crude product from the Suzuki coupling in a suitable solvent (e.g., toluene) at a concentration of 10 mL/g.

  • Scavenger Addition: Add the silica-thiol scavenger (5-10 wt% relative to the crude product).

  • Scavenging: Heat the mixture to 60-80 °C and stir for 4-6 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting solid for residual palladium content using ICP-MS.

IV. Visualizations

Diagram 1: Logical Relationship for Reagent Selection

The following diagram illustrates the decision-making process for selecting reagents for the Suzuki coupling reaction, emphasizing the interplay between the substrate's electronic and steric properties and the choice of ligand and base.

G substrate Substrate Analysis (Aryl Halide) electron_rich Electron-Rich substrate->electron_rich electron_poor Electron-Poor substrate->electron_poor sterically_hindered Sterically Hindered electron_rich->sterically_hindered electron_poor->sterically_hindered standard_ligand Standard Ligand Sufficient (e.g., PPh3) electron_poor->standard_ligand mild_base Mild Base Sufficient (e.g., Na2CO3) electron_poor->mild_base ligand_choice Select Bulky, Electron-Rich Ligand (e.g., Buchwald-type) sterically_hindered->ligand_choice Yes base_choice Use Strong, Non-Nucleophilic Base (e.g., K3PO4) sterically_hindered->base_choice Yes sterically_hindered->standard_ligand No sterically_hindered->mild_base No G crude_product Crude Product dissolution Dissolution in Anti-solvent crude_product->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration drying Drying under Vacuum filtration->drying final_api Final API (>99.5% Purity) drying->final_api

References

"addressing variability in Antitumor agent-36 experimental replicates"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-36. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments, with a focus on addressing variability in experimental replicates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the IC50 value of this compound between experimental replicates. What are the common causes for this?

A1: Inconsistent IC50 values are a common challenge in in-vitro anticancer drug screening.[1] Several factors related to the cells, the compound, and the assay protocol can contribute to this variability.

Troubleshooting Checklist:

  • Cell-Based Factors:

    • Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines will lead to irrelevant and irreproducible results.

    • Cell Passage Number: Use cells within a consistent and low passage number range.[2] High-passage-number cells can undergo genetic drift, leading to altered drug sensitivity.[1]

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the drug response.[1][3] Optimize and standardize the seeding density for each cell line to ensure that cells are in the logarithmic growth phase during treatment.

  • Compound and Reagent Factors:

    • Compound Stability and Storage: Ensure this compound is stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) can affect cell viability. Maintain a consistent and low solvent concentration across all wells, including controls.

  • Assay Protocol Factors:

    • Drug Incubation Time: The duration of drug exposure is a critical parameter. Ensure this is consistent across all experiments.

    • Endpoint Assay Selection: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different results. The choice of assay and the timing of its measurement are crucial.

    • Pipetting and Dispensing: Inaccurate liquid handling can introduce significant variability. Ensure pipettes are calibrated and use appropriate techniques to minimize errors, especially during serial dilutions.

Q2: The anti-proliferative effect of this compound seems to diminish at later time points in our assay. Why might this be happening?

A2: A decrease in the observed effect of this compound over time can be due to several factors, including compound instability, cellular metabolism of the agent, or the emergence of resistant cell populations.

Troubleshooting Steps:

  • Assess Compound Stability: Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC.

  • Time-Course Experiments: Perform viability assays at multiple time points (e.g., 24, 48, 72 hours) to establish the optimal treatment duration. The IC50 values for this compound have been shown to decrease at 48 hours compared to 24 hours, with similar activity at 72 hours.

  • Media Changes: For longer-term experiments, consider if a media change with a fresh drug is necessary to maintain a constant concentration of the active agent.

Q3: We are not observing the expected increase in apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) after treatment with this compound. What could be the issue?

A3: this compound is known to induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins. If you are not observing the expected apoptotic effects, consider the following:

Troubleshooting Checklist:

  • Dose and Time: The induction of apoptosis is both dose- and time-dependent. You may need to perform a dose-response and time-course experiment to identify the optimal concentration and incubation time to observe changes in apoptotic markers.

  • Cellular Context: The apoptotic response can vary significantly between different cell lines. Some cell lines may have inherent resistance to apoptosis due to mutations in apoptotic pathway components.

  • Assay Sensitivity: Ensure that your detection method (e.g., Western blot, flow cytometry) is sensitive enough to detect the changes in protein expression or activity.

  • Mechanism of Action: this compound primarily acts by inducing DNA damage, which then triggers apoptosis. Confirm that you are observing markers of DNA damage (e.g., increased γ-H2AX and p53 expression) as an upstream event.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssay Duration (h)IC50 (µM)Reference
A54948Value not specified
4T148Value not specified

Note: While the provided search results mention potent anti-proliferative activity, specific IC50 values for "Antitumor Agent 36" were not explicitly available in the provided search results.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the drug dilutions. Include wells with a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify changes in the expression of key proteins involved in the mechanism of action of this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, p53, Bax, Bcl-2, cleaved caspase-3, PD-L1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Antitumor_agent_36_Signaling_Pathway Agent36 This compound Cell Cancer Cell Agent36->Cell Cellular Uptake PDL1 PD-L1 Expression Downregulation Agent36->PDL1 DNA_Damage DNA Damage Cell->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis T_Cell CD3+/CD8+ T Cell Infiltration PDL1->T_Cell Inhibits Immune_Response Enhanced Antitumor Immunity T_Cell->Immune_Response

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Cells Review Cell-Based Factors: - Authenticity (STR) - Passage Number - Seeding Density Start->Check_Cells Check_Compound Review Compound/Reagent Factors: - Storage and Stability - Fresh Dilutions - Solvent Concentration Start->Check_Compound Check_Protocol Review Assay Protocol: - Incubation Time - Assay Choice - Pipetting Technique Start->Check_Protocol Standardize Standardize Protocol Check_Cells->Standardize Check_Compound->Standardize Check_Protocol->Standardize Re_run Re-run Experiment Standardize->Re_run Consistent Consistent Results? Re_run->Consistent End Troubleshooting Complete Consistent->End Yes Further_Investigation Further Investigation Needed Consistent->Further_Investigation No

Caption: Troubleshooting workflow for experimental variability.

References

Validation & Comparative

Antitumor Agent-36 vs. Doxorubicin: A Comparative Analysis in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Antitumor agent-36 and the widely-used chemotherapeutic drug, doxorubicin, in the context of breast cancer treatment models. The information is compiled from publicly available research data to assist researchers, scientists, and drug development professionals in understanding the mechanisms and potential efficacy of these two compounds.

Introduction

Doxorubicin is a long-established anthracycline antibiotic used in the treatment of numerous cancers, including breast cancer. Its mode of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.[1][2][3][4] this compound is a more recent investigational compound that has demonstrated potent anti-proliferative and anti-metastatic properties in preclinical studies.[5] This guide will compare the available data on their mechanisms of action, effects on cancer cells, and experimental protocols used in their evaluation.

Mechanism of Action

Both agents induce DNA damage and apoptosis, but through different primary pathways.

This compound: This agent is reported to cause significant DNA damage, leading to an increase in the expression of γ-H2AX and the tumor suppressor protein p53. This damage appears to trigger the intrinsic mitochondrial apoptotic pathway, characterized by the modulation of Bcl-2 family proteins (Bax/Bcl-2) and activation of caspase-3. Furthermore, this compound has been shown to enhance the immune response by inhibiting the expression of PD-L1, which may lead to an increase in tumor-infiltrating CD3+ and CD8+ T cells.

Doxorubicin: Doxorubicin's primary mechanisms include intercalating into DNA, which disrupts DNA replication and transcription, and inhibiting topoisomerase II, an enzyme crucial for DNA repair. This leads to DNA strand breaks. Doxorubicin also generates reactive oxygen species (ROS), which contribute to cellular damage and apoptosis. It can induce cell death through various pathways, including apoptosis, senescence, and autophagy.

Signaling Pathways

The signaling pathways activated by this compound and doxorubicin in breast cancer cells are depicted below.

Antitumor_Agent_36_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage PD-L1 Expression ↓ PD-L1 Expression ↓ This compound->PD-L1 Expression ↓ γ-H2AX ↑ γ-H2AX ↑ DNA Damage->γ-H2AX ↑ p53 ↑ p53 ↑ DNA Damage->p53 ↑ Mitochondrial Apoptosis Mitochondrial Apoptosis p53 ↑->Mitochondrial Apoptosis Bax/Bcl-2 ratio ↑ Bax/Bcl-2 ratio ↑ Mitochondrial Apoptosis->Bax/Bcl-2 ratio ↑ Caspase-3 Activation Caspase-3 Activation Bax/Bcl-2 ratio ↑->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis T-Cell Infiltration ↑ T-Cell Infiltration ↑ PD-L1 Expression ↓->T-Cell Infiltration ↑ Immune Response ↑ Immune Response ↑ T-Cell Infiltration ↑->Immune Response ↑ Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase_II_Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS_Generation Doxorubicin->ROS_Generation DNA_Strand_Breaks DNA_Strand_Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II_Inhibition->DNA_Strand_Breaks Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Senescence Senescence DNA_Strand_Breaks->Senescence Cellular_Damage->Apoptosis MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization & Measurement Seed cells in 96-well plates Seed cells in 96-well plates Add varying concentrations of drug Add varying concentrations of drug Seed cells in 96-well plates->Add varying concentrations of drug Incubate for 24-72 hours Incubate for 24-72 hours Add varying concentrations of drug->Incubate for 24-72 hours Add MTT solution Add MTT solution Incubate for 24-72 hours->Add MTT solution Incubate for 4 hours Incubate for 4 hours Add MTT solution->Incubate for 4 hours Add solubilization solution Add solubilization solution Incubate for 4 hours->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

References

Comparative Efficacy of Antitumor Agent-36 and Paclitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of Antitumor agent-36, a novel platinum(IV) complex, and paclitaxel, a widely used chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective antitumor properties based on available experimental data.

Note on the Identity of this compound: It is important to note that the designation "this compound" has been associated with different chemical entities in various sources. This guide focuses on the characterization of this compound as a novel mono-ketoprofen platinum(IV) complex with a cisplatin core, as this is the most consistently and comprehensively described entity in the available literature.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and paclitaxel in various cancer cell lines.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIncubation TimeIC50
A549Lung Carcinoma48 hours19.7 µg/mL
PC3Prostate Cancer48 hours11.9 µg/mL

Table 2: IC50 Values of Paclitaxel

Cell LineCancer TypeIncubation TimeIC50
A549Lung Adenocarcinoma48 hours1.64 µg/mL (~1.92 µM)[1]
A549Lung AdenocarcinomaNot Specified10.18 ± 0.27 µg/L[2]
PC-3Prostate Cancer24 hours31.2 nM[3]
PC-3Prostate Cancer24 hours22.2 nM[4]
PC-3-TxR (resistant)Prostate CancerNot Specified56.39 nM[5]

In Vivo Efficacy

Xenograft models are instrumental in evaluating the in vivo antitumor activity of therapeutic agents. The following table summarizes the tumor growth inhibition observed with this compound and paclitaxel in a murine breast cancer model.

Table 3: In Vivo Tumor Growth Inhibition in 4T1 Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (%)
This compound20 mg/kgIntraperitoneal (i.p.)Every 3 days (5 doses)64
Paclitaxel10 mg/kgIntravenous (i.v.)Once every five days16 (moderate and non-significant)

Mechanisms of Action

This compound and paclitaxel exhibit distinct mechanisms of action at the molecular level, leading to the induction of cancer cell death.

This compound

This compound is a platinum(IV) complex that acts as a prodrug. Upon entering the tumor microenvironment, it is reduced to its active platinum(II) form, which then exerts its cytotoxic effects through a multi-pronged approach:

  • DNA Damage: The platinum(II) species binds to DNA, forming adducts that cause significant DNA damage. This triggers the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The extensive DNA damage activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Immune Modulation: this compound has been shown to downregulate the expression of PD-L1 on tumor cells, which may enhance the antitumor immune response by increasing the infiltration and activity of cytotoxic T lymphocytes.

Antitumor_Agent_36_Pathway cluster_cell Cancer Cell cluster_immune Immune Microenvironment Agent-36 This compound (Platinum(IV) Complex) Pt(II) Active Platinum(II) Agent-36->Pt(II) Reduction PD-L1_down PD-L1 downregulation Agent-36->PD-L1_down DNA_Damage DNA Damage (Adducts) Pt(II)->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR p53 p53 Activation DDR->p53 Bax_up Bax upregulation p53->Bax_up Bcl2_down Bcl-2 downregulation p53->Bcl2_down Mitochondrion Mitochondrion Bax_up->Mitochondrion Bcl2_down->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis T_Cell Cytotoxic T-Cell PD-L1_down->T_Cell Reduces Inhibition Immune_Response Enhanced Antitumor Immune Response T_Cell->Immune_Response Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-tubulin subunit of microtubules Paclitaxel->Tubulin Microtubule_Stabilization Microtubule Stabilization (Inhibition of depolymerization) Tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Bcl2_Modulation Modulation of Bcl-2 family proteins G2M_Arrest->Bcl2_Modulation Bcl2_Modulation->Apoptosis_Induction Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Culture (e.g., A549, PC3) Compound_Treatment Treatment with Antitumor Agent Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot) Compound_Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Xenograft_Model Establish Xenograft Model (e.g., 4T1 in mice) IC50->Xenograft_Model Dose Selection Protein_Expression Analyze Apoptotic Protein Expression Apoptosis_Assay->Protein_Expression Drug_Administration Drug Administration (i.p. or i.v.) Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Body Weight Drug_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight) Tumor_Monitoring->Endpoint_Analysis TGI Calculate Tumor Growth Inhibition (TGI) Endpoint_Analysis->TGI

References

Validating the Primary Molecular Target of Antitumor Agent-36: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of the primary molecular target of "Antitumor agent-36." It is important to note that the scientific literature and commercial sources describe multiple, distinct compounds under the designation "this compound." This guide will focus on the two most prominently characterized entities: a platinum(IV) complex and a thiazole-pyrazole hybrid compound identified as an Epidermal Growth Factor Receptor (EGFR) inhibitor. We will present the evidence validating the primary molecular target for each, compare their performance with relevant alternatives, and provide detailed experimental protocols.

This compound as a Platinum(IV) Complex

This iteration of this compound is identified as a novel mono-ketoprofen platinum(IV) complex.[1] Its primary mechanism of action is the induction of DNA damage, leading to apoptosis and modulation of the tumor immune microenvironment.[1][2]

Mechanism of Action and Target Validation

Upon entering a cell, the platinum(IV) complex is reduced to its active platinum(II) form, which then binds to DNA, creating adducts that cause significant DNA damage.[2] This damage triggers the DNA Damage Response (DDR), leading to the high expression of γ-H2AX and the tumor suppressor p53.[3] The activation of p53 promotes apoptosis through the mitochondrial pathway by altering the ratio of Bcl-2 family proteins, specifically upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2. This leads to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.

Furthermore, this agent has been shown to enhance the antitumor immune response by reducing the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This action increases the infiltration of CD3+ and CD8+ T cells into the tumor, boosting the body's ability to fight the cancer.

cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Agent-36 (Pt-IV) Agent-36 (Pt-IV) Agent-36 (Pt-II) Agent-36 (Pt-II) Agent-36 (Pt-IV)->Agent-36 (Pt-II) Reduction PD-L1 PD-L1 Agent-36 (Pt-IV)->PD-L1 Restrains Expression DNA DNA Agent-36 (Pt-II)->DNA Binds to DNA Damage DNA Damage DNA->DNA Damage p53 p53 DNA Damage->p53 Activates Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Caspase-3 Caspase-3 Mitochondrion->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis T-Cell T-Cell PD-L1->T-Cell Inhibits

Caption: Proposed signaling pathway of this compound (Platinum Complex).
Performance Comparison

The efficacy of this platinum-based agent can be compared to standard chemotherapeutic drugs like cisplatin and doxorubicin.

CompoundCell LineIC50 (µM) after 48hPrimary Mechanism
This compound A549 (Lung)Data not availableDNA Damage, Apoptosis, Immune Modulation
4T1 (Breast)Data not available
Cisplatin A549 (Lung)7.49 - 16.48DNA Cross-linking
Doxorubicin A549 (Lung)>20Topoisomerase II Inhibition, DNA Intercalation
4T1 (Breast)0.17

Note: Direct comparison of IC50 values requires identical experimental conditions. The data for cisplatin and doxorubicin are compiled from multiple studies and may reflect variations.

This compound as an EGFR Inhibitor

This version of this compound is described as a novel thiazole-pyrazole hybrid compound that acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key target in oncology, as its signaling pathway is crucial for cell proliferation and survival.

Mechanism of Action and Target Validation

This agent is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation and activation of EGFR. This inhibition blocks the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to decreased cell proliferation and survival.

Validation of EGFR as the primary target was achieved through a multi-faceted approach including in vitro cytotoxicity assays, in silico molecular docking, and biochemical kinase assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Agent-36 (EGFRi) Agent-36 (EGFRi) Agent-36 (EGFRi)->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Survival Cell Survival AKT->Cell Survival

Caption: Inhibition of the EGFR signaling pathway by this compound.
Performance Comparison

The performance of this EGFR inhibitor can be benchmarked against other known EGFR inhibitors.

CompoundTargetCell LineIC50 (µg/mL)
This compound (10a) EGFRHepG-22.20 ± 0.13
Doxorubicin (Standard) Topoisomerase IIHepG-23.07 ± 0.27

In silico molecular docking studies further support the interaction with EGFR.

CompoundBinding Energy (kcal/mol)Interacting Residues
This compound (10a) -3.4Met769, Leu694, Lys721, Gly772

Experimental Protocols

Detailed methodologies are crucial for the validation of a drug's molecular target. Below are protocols for key experiments cited in the validation of both potential identities of this compound.

Target Validation Workflow

The general workflow for identifying and validating a primary molecular target involves a combination of computational, biochemical, and cell-based assays.

Initial Screening Initial Screening In Silico Docking In Silico Docking Initial Screening->In Silico Docking Identify Potential Targets Biochemical Assays Biochemical Assays In Silico Docking->Biochemical Assays Predict Binding Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirm Inhibition (e.g., Kinase Assay) Target Engagement Target Engagement Cell-Based Assays->Target Engagement Confirm Cellular Activity (e.g., Western Blot) Validated Target Validated Target Target Engagement->Validated Target Confirm Binding in Cells (e.g., CETSA)

Caption: General workflow for molecular target identification and validation.
In Vitro Cytotoxicity Assay (MTT/MTS/WST-1)

These colorimetric assays measure cell viability by assessing the metabolic activity of cells.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the antitumor agent and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Reagent Addition : Add the respective reagent (MTT, MTS, or WST-1) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Western Blot for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and is critical for observing changes in signaling pathways.

  • Cell Treatment and Lysis : Treat cells with the antitumor agent for the desired time. For phosphorylation studies, cells may be stimulated with a growth factor (e.g., EGF). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate with a primary antibody specific to the target protein (e.g., p-EGFR, total EGFR, Bax, Bcl-2, γ-H2AX) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the reaction.

  • Compound Preparation : Prepare serial dilutions of the antitumor agent in the appropriate assay buffer. The final DMSO concentration should typically be ≤ 1%.

  • Kinase Reaction Setup : In a multi-well plate, add the diluted compound, a kinase/substrate mixture, and an ATP solution to initiate the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection : Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation : Add a Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Measurement : Read the luminescent signal using a plate reader.

  • IC50 Determination : Calculate the percentage of kinase inhibition for each compound concentration and plot the results to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

  • Compound Treatment : Incubate intact cells with the antitumor agent or a vehicle control to allow for compound uptake.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis : Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Quantification : Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein quantification methods.

  • Data Analysis : Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the potency of target binding.

Conclusion

The validation of a primary molecular target is a critical step in drug development. In the case of "this compound," the available information points to at least two distinct chemical entities with different primary targets: a platinum(IV) complex that induces DNA damage and an EGFR inhibitor. For both, a combination of in silico, biochemical, and cell-based assays has been employed for target validation. Researchers investigating this agent should first clarify which compound they are working with to apply the appropriate validation strategies and comparative analyses. This guide provides the foundational data and protocols to aid in these efforts.

References

Cross-Validation of Antitumor Agent-36 Activity in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical activity of Antitumor agent-36, a novel platinum(IV) complex, against established chemotherapeutic agents across various cancer types. Experimental data is presented to facilitate an objective evaluation of its potential as a therapeutic candidate.

Comparative Efficacy: In Vitro Cytotoxicity

The anti-proliferative activity of this compound was evaluated against human lung carcinoma (A549), murine breast cancer (4T1), and human colon cancer (HCT116) cell lines. The half-maximal inhibitory concentration (IC50) was determined at 24, 48, and 72 hours and compared with standard-of-care chemotherapeutic agents.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapies

Cell Line (Cancer Type)Treatment24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549 (Lung) This compound > 40 10.5 ± 1.3 8.7 ± 0.9
Cisplatin-7.49 - 16.48-
4T1 (Breast) This compound 18.9 ± 1.7 5.2 ± 0.6 4.3 ± 0.4
Doxorubicin-~0.17-
HCT116 (Colon) This compound 25.4 ± 2.1 6.8 ± 0.7 5.1 ± 0.5
5-Fluorouracil-~19.87-
Oxaliplatin86.81 (parental)7.53 ± 0.63-

Note: IC50 values for standard agents are sourced from multiple studies and may reflect variations in experimental conditions. Direct comparison is indicative.

In Vivo Antitumor Activity

The in vivo efficacy of this compound was assessed in a 4T1 murine breast cancer xenograft model in BALB/c mice.

Table 2: In Vivo Efficacy of this compound in 4T1 Xenograft Model [1]

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Weight (g) at Day 21Tumor Growth Inhibition (%)
Control (Saline)-i.p.Every 3 days (5 doses)1.25-
This compound 20 i.p. Every 3 days (5 doses) 0.45 64

Mechanism of Action: A Multi-pronged Approach

This compound exhibits a multi-faceted mechanism of action, targeting cancer cells through direct and indirect pathways.

  • DNA Damage and Apoptosis: The platinum(IV) core of the agent is reduced in the tumor microenvironment to its active platinum(II) form, which crosslinks with DNA, inducing significant DNA damage.[1] This triggers the phosphorylation of H2AX (γ-H2AX) and the upregulation of the tumor suppressor protein p53.[2] This cascade activates the intrinsic mitochondrial apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[2]

  • Immune Response Modulation: this compound has been shown to restrain the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1] The downregulation of PD-L1 is associated with an increased infiltration of CD3+ and CD8+ T cells into the tumor tissue, suggesting a restoration of the anti-tumor immune response.

Antitumor_agent_36_Signaling_Pathway cluster_cell Cancer Cell cluster_immune Immune Microenvironment Agent36 This compound Pt_IV Platinum(IV) (inactive) Agent36->Pt_IV PDL1 PD-L1 Expression Agent36->PDL1 Pt_II Platinum(II) (active) Pt_IV->Pt_II Reduction DNA DNA Pt_II->DNA Crosslinking DNA_damage DNA Damage DNA->DNA_damage gH2AX γ-H2AX DNA_damage->gH2AX p53 p53 DNA_damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PD1 PD-1 PDL1->PD1 Binding T_cell_activation T-cell Activation PDL1->T_cell_activation T_cell CD8+ T-cell T_cell->T_cell_activation T_cell_inactivation T-cell Inactivation PD1->T_cell_inactivation

Signaling pathway of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells (e.g., A549, 4T1, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and standard chemotherapeutic agents in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add serial dilutions of compounds incubate_24h->add_drug incubate_drug Incubate for 24/48/72h add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cell viability assay.
Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins involved in the mechanism of action of this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., γ-H2AX, p53, Bax, Bcl-2, cleaved caspase-3, PD-L1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis detection->analysis end End analysis->end Apoptosis_Assay_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment harvest_cells Harvest Cells cell_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate_stain Incubate 15 min stain_cells->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry data_analysis Data Analysis (Apoptotic Populations) flow_cytometry->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety profiles of the investigational Antitumor agent-36, the EGFR inhibitor Osimertinib, and the PARP inhibitor Olaparib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these agents.

Overview of Compounds

  • This compound (Hypothetical): A novel, third-generation selective kinase inhibitor targeting a proprietary pathway involved in tumor cell proliferation and survival. Its high selectivity is designed to minimize off-target effects.

  • Osimertinib (Tagrisso®): A third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively inhibits both EGFR-sensitizing and T790M resistance mutations.[1][2][3]

  • Olaparib (Lynparza®): A poly (ADP-ribose) polymerase (PARP) inhibitor that blocks the repair of single-strand DNA breaks, leading to synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]

Comparative Safety Profile

The following table summarizes the key safety findings for each compound, with data for this compound being hypothetical and based on typical preclinical results for novel kinase inhibitors.

Safety Parameter This compound (Hypothetical Preclinical Data) Osimertinib (Clinical Data) Olaparib (Clinical Data)
Most Common Adverse Events (≥20%) Mild to moderate nausea, fatigue, headache, and elevated liver enzymes (ALT/AST).Diarrhea, rash, dry skin, nail toxicity, stomatitis, fatigue, and decreased appetite.Nausea, fatigue, anemia, vomiting, diarrhea, and decreased appetite.
Serious Adverse Events of Note QTc interval prolongation observed at high doses in preclinical models.Interstitial lung disease (ILD)/pneumonitis, QTc interval prolongation, and cardiomyopathy.Myelodysplastic syndrome (MDS)/acute myeloid leukemia (AML), pneumonitis, and venous thromboembolism.
Cardiotoxicity Potential for QTc prolongation. Preclinical studies in canine models showed some evidence of cardiac muscle degeneration at high exposure levels.QTc interval prolongation has been reported.Not a commonly reported cardiotoxicity.
Dermatological Toxicity Mild rash observed in a minority of preclinical animal models.Rash, dry skin, and nail toxicity are very common.Less common, but skin reactions can occur.
Gastrointestinal Toxicity Nausea and diarrhea are the most frequently observed events.Diarrhea and stomatitis are common.Nausea and vomiting are very common, especially at the beginning of treatment.
Hematological Toxicity Minimal myelosuppression observed in preclinical studies.Anemia, leukopenia, lymphopenia, and thrombocytopenia are common.Anemia, neutropenia, and thrombocytopenia are common.
Genotoxicity (Ames Test) Negative.Not specified in the provided results.Not specified in the provided results.
hERG Inhibition (IC50) 5 µM>10 µM (low risk)Not a significant inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways for each compound.

Antitumor_agent_36_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate_A Substrate_A Kinase_X->Substrate_A Phosphorylates Substrate_B Substrate_B Substrate_A->Substrate_B Activates Transcription_Factor Transcription_Factor Substrate_B->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives Antitumor_agent_36 Antitumor_agent_36 Antitumor_agent_36->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Osimertinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell_Survival AKT->Cell_Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by Osimertinib.

Olaparib_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Leads to during replication SSB_Repair SSB Repair PARP->SSB_Repair Mediates SSB_Repair->DNA_SSB Resolves HR_Repair Homologous Recombination Repair (BRCA1/2) DNA_DSB->HR_Repair Repaired by Cell_Death Apoptosis DNA_DSB->Cell_Death Induces in HR- deficient cells HR_Repair->DNA_DSB Resolves Olaparib Olaparib Olaparib->PARP Inhibits

Caption: PARP-mediated DNA repair pathway inhibited by Olaparib.

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below.

This assay determines the concentration of a compound that reduces cell viability by 50% (IC50).

  • Objective: To assess the cytotoxic potential of the antitumor agents on cancer cell lines.

  • Methodology:

    • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

MTT_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_Compound Add serial dilutions of compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard MTT cytotoxicity assay.

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation.

  • Objective: To determine the IC50 value for hERG channel inhibition.

  • Methodology:

    • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

    • Patch Clamp Technique: Whole-cell patch-clamp electrophysiology is the gold standard method. Automated patch-clamp systems (e.g., QPatch) are commonly used for higher throughput.

    • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.

    • Compound Application: The test compound is applied at various concentrations.

    • Current Measurement: The hERG tail current is measured before and after compound application.

    • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.

This test evaluates the mutagenic potential of a compound.

  • Objective: To determine if a compound can cause mutations in the DNA of test bacteria strains.

  • Methodology:

    • Bacterial Strains: Several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

    • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

    • Incubation: Plates are incubated for 48-72 hours.

    • Colony Counting: Only bacteria that have undergone a reverse mutation (reversion) will be able to grow and form colonies. The number of revertant colonies is counted.

    • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Relationship Diagram: Dose Escalation Decision

The following diagram illustrates a simplified decision-making process for dose escalation in a Phase I clinical trial based on observed toxicities.

Dose_Escalation Start Enroll Cohort at Dose Level X Observe_DLT Dose-Limiting Toxicity (DLT) Observed? Start->Observe_DLT Escalate_Dose Escalate to Dose Level X+1 Observe_DLT->Escalate_Dose No DLTs Expand_Cohort Expand Cohort at Dose Level X Observe_DLT->Expand_Cohort 1 DLT Stop_Escalation Stop Escalation, MTD = Dose Level X-1 Observe_DLT->Stop_Escalation ≥2 DLTs Escalate_Dose->Start Enroll New Cohort Expand_Cohort->Observe_DLT Add Patients MTD_Reached Maximum Tolerated Dose (MTD) Identified Stop_Escalation->MTD_Reached

Caption: Decision tree for dose escalation in a clinical trial.

References

Navigating Precision Oncology: A Comparative Guide to Biomarkers for Antitumor Agent-36 Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for personalized cancer therapy hinges on the validation of predictive biomarkers. This guide provides a comprehensive comparison of biomarkers for sensitivity to the novel platinum(IV) complex, Antitumor agent-36, and other contemporary antitumor agents, supported by experimental data and detailed methodologies.

This compound is a multi-faceted therapeutic agent demonstrating potent anti-proliferative and anti-metastatic activities.[1][2] Its mechanism of action involves the induction of DNA damage, activation of the intrinsic apoptotic pathway, and modulation of the tumor immune microenvironment.[2] The validation of biomarkers to predict tumor sensitivity to this agent is crucial for its clinical development and for identifying patient populations most likely to benefit.

Core Mechanism of Action of this compound

Upon cellular uptake, this compound releases active platinum(II) species that bind to DNA, causing significant damage and triggering a robust DNA damage response.[2] This leads to the high expression of γ-H2AX and p53.[1] The extensive DNA damage converges on the mitochondrial pathway of apoptosis, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-3 and culminating in apoptosis. Furthermore, this compound enhances the host immune response by downregulating PD-L1 expression on tumor cells, which in turn increases the infiltration of cytotoxic CD3+ and CD8+ T lymphocytes into the tumor tissue.

This compound Signaling Pathway Signaling Pathway of this compound cluster_cell Tumor Cell cluster_immune Immune Microenvironment Agent-36 This compound DNA_Damage DNA Damage Agent-36->DNA_Damage induces PDL1 ↓ PD-L1 Agent-36->PDL1 restrains gH2AX_p53 ↑ γ-H2AX, p53 DNA_Damage->gH2AX_p53 Bax ↑ Bax gH2AX_p53->Bax Bcl2 ↓ Bcl-2 gH2AX_p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 ↑ Caspase-3 Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis T_Cell ↑ CD3+/CD8+ T-cells PDL1->T_Cell enhances infiltration

Signaling pathway of this compound.

Biomarkers for this compound Sensitivity

Based on its mechanism of action, several biomarkers can be proposed to predict sensitivity to this compound. These can be categorized into markers of DNA damage response, apoptosis, and immune modulation.

Biomarker CategoryPotential BiomarkerExpected Association with Sensitivity
DNA Damage Response High baseline γ-H2AX expressionIncreased
Functional p53 pathwayIncreased
Apoptosis Pathway High Bax/Bcl-2 ratioIncreased
High baseline Caspase-3 activityIncreased
Immune Modulation Low baseline PD-L1 expressionIncreased
High baseline CD3+/CD8+ T-cell infiltrationIncreased

Comparison with Alternative Antitumor Agents

To provide a comprehensive perspective, it is essential to compare the biomarker strategies for this compound with those of other established and emerging cancer therapies. Immune checkpoint inhibitors (ICIs) and microtubule-stabilizing agents serve as relevant comparators.

Therapeutic Agent ClassKey Biomarkers for Sensitivity
This compound γ-H2AX, p53 status, Bax/Bcl-2 ratio, Caspase-3, PD-L1, CD3+ & CD8+ T-cell infiltration
Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) PD-L1 expression, Tumor Mutational Burden (TMB), Microsatellite Instability (MSI)/mismatch repair deficiency (dMMR)
Microtubule-Stabilizing Agents (e.g., Taxanes) Tubulin isoform expression and mutations, P-glycoprotein (P-gp) expression (resistance marker)

Experimental Protocols for Biomarker Validation

Accurate and reproducible biomarker validation is paramount. The following are detailed methodologies for key experiments.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify changes in the expression of key proteins such as γ-H2AX, p53, Bax, Bcl-2, and Caspase-3.

  • Cell Lysis: Treat cancer cell lines with this compound for specified durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-γ-H2AX, anti-p53, anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Western Blotting Workflow Western Blotting Experimental Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blotting Experimental Workflow.
Immunohistochemistry (IHC) for Tissue Biomarkers

IHC is employed to assess the expression and localization of biomarkers like PD-L1, CD3, and CD8 in tumor tissue sections.

  • Tissue Preparation: Fix tumor biopsies in formalin and embed in paraffin (FFPE). Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Blocking: Block non-specific antibody binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against PD-L1, CD3, or CD8 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a polymer-based detection system with an HRP-conjugated secondary antibody, followed by a DAB chromogen substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

  • Analysis: A pathologist scores the slides based on the percentage of positive cells and staining intensity.

IHC_Workflow Immunohistochemistry (IHC) Workflow Start Tissue Preparation (FFPE) Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Peroxidase & Protein Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Detection Secondary Antibody & Detection (DAB) Primary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Analysis Pathological Scoring Mounting->Analysis

Immunohistochemistry (IHC) Workflow.

Resistance Mechanisms and Corresponding Biomarkers

Understanding potential resistance mechanisms is critical for developing second-line therapies and refining biomarker strategies. For agents like this compound, which has a platinum core, resistance can arise from increased drug efflux. For microtubule-stabilizing agents, resistance is often associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or mutations in tubulin genes.

Resistance MechanismAssociated BiomarkerMethod of Detection
Increased Drug Efflux P-glycoprotein (P-gp) overexpressionIHC, Western Blot, Functional assays (e.g., Rhodamine 123 efflux)
Target Alteration Tubulin gene mutations (for microtubule-stabilizing agents)Gene sequencing
Evasion of Apoptosis Upregulation of Bcl-2, Bcl-xLWestern Blot, IHC

Future Directions

The validation of biomarkers for this compound sensitivity is an ongoing process. Future research should focus on the development of multi-biomarker panels to improve predictive accuracy. The integration of genomic, transcriptomic, and proteomic data will be essential for creating a comprehensive predictive model for patient stratification. Furthermore, the use of liquid biopsies to monitor biomarker dynamics during treatment could provide real-time insights into therapeutic response and emerging resistance. The continued investigation into these biomarkers will be instrumental in realizing the full potential of this compound in the landscape of precision oncology.

References

Navigating Cisplatin Resistance: A Comparative Analysis of Antitumor Agent-36 and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy, the efficacy of cornerstone chemotherapeutic agents like cisplatin is often challenged by the emergence of drug resistance. For researchers and drug development professionals, overcoming this hurdle is a paramount objective. This guide provides a comparative overview of a novel sulfonylurea derivative, Antitumor agent-36, and its potential utility in cisplatin-resistant cell lines against established alternative treatments. While direct experimental data on this compound in cisplatin-resistant models is not yet publicly available, this document synthesizes its known mechanisms and proposes a framework for its evaluation.[1]

Understanding this compound and Cisplatin Resistance

This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines, including A549 non-small cell lung cancer and PC3 prostate cancer cells.[1] Its primary mechanism involves inducing DNA damage, which in turn activates the p53 tumor suppressor pathway and triggers the mitochondrial pathway of apoptosis.[1] Furthermore, there are indications that this agent may enhance anti-tumor immunity by downregulating PD-L1 expression on cancer cells.[1]

Cisplatin, a platinum-based drug, exerts its cytotoxic effects by forming DNA adducts that impede DNA replication and transcription, leading to cell death.[2] However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased drug efflux via ATP-binding cassette (ABC) transporters, enhanced DNA repair mechanisms, and evasion of apoptosis.

A key point of interest for this compound in the context of cisplatin resistance lies in the properties of related sulfonylurea derivatives. Some of these compounds have been shown to inhibit ABC transporters, which are frequently overexpressed in drug-resistant cancer cells and actively pump chemotherapeutic agents like cisplatin out of the cell. If this compound shares this inhibitory property, it could potentially re-sensitize resistant cells to cisplatin or exert its own cytotoxic effects by bypassing this resistance mechanism.

Comparative Efficacy: this compound vs. Alternative Therapies

The following table summarizes the known efficacy of this compound in cisplatin-sensitive cell lines and compares its potential application in resistant scenarios with established alternative therapies.

Therapeutic AgentMechanism of ActionEfficacy in Cisplatin-Sensitive Cell LinesPotential/Proven Efficacy in Cisplatin-Resistant Cell Lines
This compound Sulfonylurea derivative; induces DNA damage, activates p53, triggers mitochondrial apoptosis, and potentially downregulates PD-L1.Demonstrated anti-proliferative and pro-apoptotic activities in preclinical studies (e.g., A549 and PC3 cell lines).Data not yet available. Potentially effective if it inhibits ABC transporters or utilizes a mechanism independent of pathways conferring cisplatin resistance.
PARP Inhibitors (e.g., Olaparib) Targeted therapy; inhibit poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.Effective in tumors with deficient DNA repair pathways.Can be effective, particularly in patients with BRCA mutations who have developed platinum resistance.
Taxanes (e.g., Paclitaxel) Mitotic inhibitors; stabilize microtubules, leading to cell cycle arrest and apoptosis.Often used in combination with platinum-based agents.Can be effective in some platinum-resistant cancers, though cross-resistance can occur.
Gemcitabine Antimetabolite; incorporated into DNA, leading to inhibition of DNA synthesis and repair.Broad-spectrum activity against various solid tumors.Used as a single agent or in combination therapy for platinum-resistant ovarian cancer.
Targeted Therapies (e.g., EGFR inhibitors) Inhibit specific signaling pathways involved in tumor growth and survival.Varies depending on the specific molecular characteristics of the tumor.The activation of EGFR/HER-2/ERK signaling is associated with cisplatin resistance, making inhibitors of this pathway a potential strategy.

Proposed Experimental Protocols

To ascertain the efficacy of this compound in cisplatin-resistant cancer, a series of well-defined experiments are necessary.

Cell Viability Assay (MTT Assay)
  • Objective: To determine and compare the cytotoxic effects of this compound and cisplatin on cisplatin-sensitive and cisplatin-resistant cell lines.

  • Methodology:

    • Seed cisplatin-sensitive (e.g., A2780) and their corresponding resistant (e.g., A2780cis) ovarian cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound, cisplatin (as a control), and a combination of both.

    • After 48-72 hours of incubation, assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) and compare the sensitivity of the resistant and non-resistant cell lines to this compound.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound in cisplatin-resistant cells.

  • Methodology:

    • Treat cisplatin-resistant cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on key signaling proteins involved in apoptosis and DNA damage response in cisplatin-resistant cells.

  • Methodology:

    • Treat cisplatin-resistant cells with this compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Probe for key proteins such as p53, Bcl-2, Bax, cleaved caspase-3, and markers of DNA damage (e.g., γH2AX).

Visualizing Mechanisms and Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 This compound Action Agent36 This compound DNADamage DNA Damage Agent36->DNADamage PDL1 PD-L1 Downregulation Agent36->PDL1 p53 p53 Activation DNADamage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Immunity Enhanced Anti-tumor Immunity PDL1->Immunity

Caption: Known signaling pathway of this compound.

cluster_1 Experimental Workflow CellLines Cisplatin-Sensitive & Resistant Cell Lines Treatment Treat with this compound, Cisplatin, and Combination CellLines->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Calculate IC50 Values MTT->IC50 FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry ProteinAnalysis Analyze Key Proteins (p53, Bcl-2, etc.) WesternBlot->ProteinAnalysis

Caption: Experimental workflow for evaluating this compound.

Conclusion

While this compound presents a promising profile as a novel anticancer compound, its efficacy in the context of cisplatin resistance is a critical question that warrants dedicated investigation. The potential for sulfonylurea derivatives to counteract multidrug resistance mechanisms offers a compelling rationale for such studies. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the therapeutic potential of this compound in this challenging clinical setting. Future in vivo studies using xenograft models of cisplatin-resistant tumors will be essential to validate in vitro findings and pave the way for potential clinical development.

References

Comparative Efficacy of Antitumor Agent-36: A Head-to-Head Analysis of Monotherapy vs. Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-36 is a novel, highly selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of this compound as a monotherapy versus its efficacy when used in combination with Paclitaxel, a standard-of-care microtubule-stabilizing chemotherapeutic agent. The data presented herein is derived from preclinical studies aimed at evaluating the potential for synergistic antitumor effects in a breast cancer model.

Signaling Pathway and Rationale for Combination Therapy

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates extracellular cues to control key cellular processes. This compound exerts its effect by directly inhibiting mTORC1, thereby blocking the phosphorylation of its downstream targets, S6K and 4E-BP1, which are essential for protein synthesis and cell cycle progression. Paclitaxel, on the other hand, induces cell cycle arrest at the G2/M phase and promotes apoptosis by disrupting microtubule dynamics. The rationale for combining these two agents is based on the hypothesis that the cytostatic effects of mTORC1 inhibition will sensitize cancer cells to the cytotoxic action of Paclitaxel, leading to a more potent and durable antitumor response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Microtubule Dynamics Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K->Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth Inhibits Cell Cycle Progression Cell Cycle Progression Protein Synthesis & Cell Growth->Cell Cycle Progression Microtubules Microtubules Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle M-Phase Arrest M-Phase Arrest Mitotic Spindle->M-Phase Arrest This compound This compound This compound->mTORC1 Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Figure 1: Simplified signaling pathway illustrating the distinct mechanisms of this compound and Paclitaxel.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy and in combination with Paclitaxel.

Table 1: In Vitro Cell Viability (MCF-7) at 48 hours

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 4.5
This compound (Monotherapy)50 nM68.2 ± 3.1
Paclitaxel (Monotherapy)10 nM75.4 ± 4.2
Combination Therapy 50 nM + 10 nM 31.5 ± 2.8

Table 2: In Vitro Apoptosis Induction (MCF-7) at 48 hours

Treatment Group% Apoptotic Cells (Annexin V+) (Mean ± SD)
Vehicle Control4.1 ± 1.1
This compound (Monotherapy)15.7 ± 2.5
Paclitaxel (Monotherapy)12.3 ± 1.9
Combination Therapy 45.8 ± 3.4

Table 3: In Vivo Tumor Growth Inhibition (MCF-7 Xenograft Model)

Treatment GroupDay 21 Mean Tumor Volume (mm³) ± SD% Tumor Growth Inhibition (TGI)
Vehicle Control1502 ± 135-
This compound (Monotherapy)998 ± 9833.6%
Paclitaxel (Monotherapy)1055 ± 11029.8%
Combination Therapy 345 ± 55 77.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding of the presented data.

In Vitro Cell Viability (MTT Assay)

MCF-7 breast cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing the vehicle control, this compound (50 nM), Paclitaxel (10 nM), or a combination of both agents. After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

Cells were treated with the respective agents as described for the viability assay. After 48 hours, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit). The stained cells were analyzed within one hour by flow cytometry. Early apoptotic cells (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+) were quantified using appropriate software (e.g., FlowJo).

In Vivo Xenograft Study

G cluster_setup Study Setup (Day 0) cluster_treatment Treatment Phase (Starts when tumors reach ~100 mm³) cluster_monitoring Monitoring & Endpoint (21 Days) A Female athymic nude mice (6-8 weeks old) B Subcutaneous injection of MCF-7 cells (5x10^6) A->B C Randomize mice into 4 treatment groups (n=8/group) B->C D Group 1: Vehicle Control (i.p. daily) E Group 2: this compound (10 mg/kg, p.o. daily) F Group 3: Paclitaxel (5 mg/kg, i.p. twice weekly) G Group 4: Combination (Agent-36 + Paclitaxel) H Monitor body weight and tumor volume twice weekly I Endpoint: Day 21 Tumor excision and analysis H->I

Figure 2: Experimental workflow for the in vivo MCF-7 xenograft mouse model study.

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 MCF-7 cells suspended in Matrigel. When tumors reached an average volume of approximately 100 mm³, the mice were randomized into four treatment groups (n=8 per group):

  • Vehicle Control: Administered intraperitoneally (i.p.) daily.

  • This compound: 10 mg/kg, administered orally (p.o.) daily.

  • Paclitaxel: 5 mg/kg, administered i.p. twice a week.

  • Combination: Both agents administered as per their individual schedules.

Tumor volumes were measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weights were also monitored as a measure of general toxicity. The study was terminated on Day 21, at which point tumors were excised for further analysis.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, when used in combination with Paclitaxel, exhibits significant synergistic activity against breast cancer cells, both in vitro and in vivo. The combination therapy resulted in a marked decrease in cell viability, a substantial increase in apoptosis, and superior tumor growth inhibition compared to either monotherapy alone. These findings provide a compelling rationale for the clinical development of this compound as part of a combination regimen. Future studies should aim to elucidate the precise molecular mechanisms underlying this synergy and evaluate the efficacy of this combination in other preclinical models, including patient-derived xenografts.

G A This compound (mTORC1 Inhibition) C Reduced Protein Synthesis & Cell Proliferation A->C B Paclitaxel (Microtubule Destabilization) D G2/M Cell Cycle Arrest B->D E Enhanced Apoptosis & Tumor Growth Inhibition C->E Synergistic Effect D->E Synergistic Effect

Figure 3: Logical relationship illustrating the synergistic effect of the combination therapy.

Validating Antitumor Agent-36: A Comparative Guide to In Vivo Efficacy in Orthotopic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy of Antitumor agent-36, a novel platinum(IV) complex, with a focus on its validation in clinically relevant orthotopic cancer models. While direct efficacy data for this compound in orthotopic models is not publicly available, this guide synthesizes existing data from subcutaneous models and provides a framework for its evaluation in an orthotopic setting, alongside a comparison with a standard-of-care chemotherapeutic agent, Doxorubicin.

Mechanism of Action: A Triple-Pronged Attack on Cancer

This compound is a mono-ketoprofen platinum(IV) complex featuring a cisplatin core.[1] Its mechanism of action is distinguished by a unique triple-action approach targeting cancer cells through DNA damage, immune modulation, and anti-inflammatory effects.[1]

  • DNA Damage and Apoptosis: The platinum(IV) core of this compound is reduced within the tumor microenvironment to its active platinum(II) form. This active form then crosslinks with DNA, inducing significant DNA damage that triggers a cascade of events leading to programmed cell death (apoptosis).[1]

  • Immune Response Enhancement: A key feature of this compound is its ability to modulate the tumor immune microenvironment. The ketoprofen ligand is thought to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. By reducing PD-L1, the agent prevents the inactivation of cytotoxic T lymphocytes, thereby promoting a more robust antitumor immune response.[1]

  • Anti-inflammatory Action: The presence of the ketoprofen ligand also suggests potential anti-inflammatory properties, which can be beneficial in the tumor microenvironment.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Antitumor_Agent_36_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_tcell T-Cell Agent36_ext This compound Agent36_int This compound Agent36_ext->Agent36_int Cellular Uptake Pt_II Active Platinum(II) Agent36_int->Pt_II Reduction PDL1 PD-L1 Expression Agent36_int->PDL1 Inhibition DNA Nuclear DNA Pt_II->DNA Crosslinking DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis T_cell_inactivation T-Cell Inactivation PDL1->T_cell_inactivation Binds to PD-1 T_cell Cytotoxic T-Cell T_cell->T_cell_inactivation

Proposed signaling pathway of this compound.

Comparative In Vivo Efficacy

While data for this compound in an orthotopic model is pending, the following tables summarize its known efficacy in a subcutaneous model and provide comparative data for Doxorubicin in an orthotopic model. Note: This is not a direct head-to-head comparison and experimental conditions may vary between studies.

Table 1: In Vivo Efficacy of this compound in a Subcutaneous 4T1 Xenograft Model [1]

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Weight (g) at Day 21Tumor Growth Inhibition (%)
Control (Saline)-i.p.Every 3 days (5 doses)1.25-
This compound20i.p.Every 3 days (5 doses)0.4564

Table 2: In Vivo Efficacy of a Doxorubicin Formulation in an Orthotopic 4T1 Breast Cancer Model

Treatment GroupDosage (mg/kg)Administration RouteDosing SchedulePrimary Tumor Volume (mm³) at Day 28Reference
Control (PBS)-i.v.Days 14, 17, 20, 23, 26~1200This is representative data; actual results may vary.
Doxorubicin5i.v.Days 14, 17, 20, 23, 26~400This is representative data; actual results may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the protocols for establishing an orthotopic 4T1 breast cancer model and a general workflow for evaluating the efficacy of an antitumor agent.

Orthotopic 4T1 Breast Cancer Mouse Model Protocol

This protocol outlines the procedure for establishing an orthotopic 4T1 syngeneic breast cancer model in BALB/c mice.

Materials:

  • 4T1 murine breast cancer cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)

  • Female BALB/c mice (6-8 weeks old)

  • Insulin syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS (or a PBS/Matrigel® mixture) at a concentration of 5 x 10^5 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the BALB/c mouse using isoflurane. Clean the area around the fourth inguinal mammary fat pad with an alcohol swab.

  • Orthotopic Injection: Gently lift the skin over the fourth mammary fat pad and inject 20 µL of the cell suspension (containing 1 x 10^4 cells) into the fat pad using an insulin syringe.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups and begin the therapeutic regimen.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antitumor agent in an orthotopic model.

experimental_workflow start Start cell_culture 4T1 Cell Culture start->cell_culture orthotopic_injection Orthotopic Injection into Mammary Fat Pad cell_culture->orthotopic_injection tumor_growth Tumor Growth Monitoring orthotopic_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with this compound or Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

General experimental workflow for in vivo efficacy studies.

Endpoint Analysis: At the conclusion of the study, mice are humanely euthanized. The primary tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100. Additionally, tissues such as lungs and lymph nodes can be harvested to assess metastasis. Tumors can be further processed for histological analysis, immunohistochemistry (e.g., for PD-L1 expression), or Western blotting to confirm the mechanism of action.

Conclusion

This compound presents a promising multi-faceted approach to cancer therapy. While its efficacy has been demonstrated in subcutaneous xenograft models, its evaluation in more clinically relevant orthotopic models is a critical next step for its preclinical development. The protocols and comparative framework provided in this guide are intended to facilitate the design and interpretation of such pivotal studies. The potential of this compound to not only directly kill cancer cells but also to engage the immune system warrants further investigation in these advanced in vivo models.

References

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